1-Butyl-5-oxo-L-proline
Description
Structure
2D Structure
Properties
CAS No. |
917598-38-0 |
|---|---|
Molecular Formula |
C9H15NO3 |
Molecular Weight |
185.22 g/mol |
IUPAC Name |
(2S)-1-butyl-5-oxopyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C9H15NO3/c1-2-3-6-10-7(9(12)13)4-5-8(10)11/h7H,2-6H2,1H3,(H,12,13)/t7-/m0/s1 |
InChI Key |
UUKCIGJPFKDBGN-ZETCQYMHSA-N |
Isomeric SMILES |
CCCCN1[C@@H](CCC1=O)C(=O)O |
Canonical SMILES |
CCCCN1C(CCC1=O)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
"1-Butyl-5-oxo-L-proline" chemical properties
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Information regarding the specific chemical entity "1-Butyl-5-oxo-L-proline" is limited in publicly accessible scientific literature. This guide provides a summary of available data on the parent compound, L-pyroglutamic acid, and closely related derivatives. The properties and protocols outlined herein are presented as a predictive guide for researchers and should be adapted and verified through empirical investigation.
Introduction
This compound, also known as N-butyl-pyroglutamic acid, is a derivative of L-pyroglutamic acid. Pyroglutamic acid is a naturally occurring amino acid derivative found in various biological systems.[1] It is a key intermediate in the glutathione cycle and has been investigated for its potential nootropic and anxiolytic effects.[1][2] The addition of a butyl group to the nitrogen atom of the pyroglutamic acid ring is expected to increase its lipophilicity, which may influence its pharmacokinetic and pharmacodynamic properties.
This document serves as a technical resource, compiling predicted chemical properties, generalized experimental protocols for synthesis and characterization, and relevant biological context for this compound.
Chemical and Physical Properties
| Property | tert-Butyl 5-oxo-L-prolinate | L-Pyroglutamic Acid | This compound (Predicted) |
| Molecular Formula | C9H15NO3[3] | C5H7NO3[1] | C9H15NO3 |
| Molecular Weight | 185.22 g/mol [3] | 129.11 g/mol [1] | ~185.22 g/mol |
| CAS Number | 35418-16-7[3] | 98-79-3[4] | Not Available |
| Melting Point | 104-106 °C[5] | 184 °C[1] | Data not available |
| Boiling Point | 319.2 °C at 760 mmHg[5] | Data not available | Data not available |
| Density | 1.1 g/cm³[5] | Data not available | Data not available |
| Solubility | Soluble in organic solvents such as ethanol, DMSO, and dimethylformamide.[4] | Very soluble in water.[6] | Likely soluble in organic solvents. |
| XLogP3 | 0.5[3] | -0.8[7] | > 0.5 |
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of this compound are not published. The following are generalized methodologies based on standard organic chemistry techniques for the synthesis of N-alkylated amino acid derivatives and related compounds.
Synthesis of this compound
A potential synthetic route for this compound involves the N-alkylation of L-pyroglutamic acid.
Materials:
-
L-pyroglutamic acid
-
1-Bromobutane (or other butylating agent)
-
A suitable base (e.g., sodium hydride, potassium carbonate)
-
Anhydrous polar aprotic solvent (e.g., dimethylformamide (DMF), acetonitrile)
-
Reagents for workup and purification (e.g., water, ethyl acetate, brine, magnesium sulfate)
-
Silica gel for column chromatography
Procedure:
-
To a solution of L-pyroglutamic acid in the chosen anhydrous solvent, add the base portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Allow the mixture to stir for a specified time to facilitate the formation of the corresponding salt.
-
Add 1-bromobutane dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography to yield this compound.
Characterization
The synthesized compound should be characterized using standard analytical techniques to confirm its identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra should be acquired to confirm the structure, including the presence of the butyl group and the pyroglutamate ring.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to determine the exact mass of the compound and confirm its molecular formula.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis can identify the characteristic functional groups present in the molecule, such as the carbonyl groups of the lactam and carboxylic acid.
-
Purity Analysis: Purity can be assessed by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), depending on the volatility and thermal stability of the compound.
Biological Context and Signaling Pathways
While no specific signaling pathways involving this compound have been described, its structural similarity to L-pyroglutamic acid suggests potential involvement in related biological processes. L-pyroglutamic acid is a key metabolite in the gamma-glutamyl cycle, which is crucial for glutathione synthesis and recycling.[1][8]
Caption: The Gamma-Glutamyl Cycle.
Experimental and Analytical Workflow
The following diagram illustrates a generalized workflow for the synthesis, purification, and characterization of a novel chemical entity like this compound.
Caption: General Experimental Workflow.
References
- 1. Pyroglutamic acid - Wikipedia [en.wikipedia.org]
- 2. A new endogenous anxiolytic agent: L-pyroglutamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tert-Butyl 5-oxo-L-prolinate | C9H15NO3 | CID 10888648 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Buy Tert-Butyl 5-Oxo-L-Prolinate Different Grade from Amitychem - ECHEMI [echemi.com]
- 6. chembk.com [chembk.com]
- 7. 5-Oxo-L-proline-d5 | C5H7NO3 | CID 169445170 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Pyroglutamic Acid | Rupa Health [rupahealth.com]
An In-Depth Technical Guide to the Structure and Synthesis of 1-Butyl-5-oxo-L-proline
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Butyl-5-oxo-L-proline, systematically known as N-butyl-L-pyroglutamic acid, is a derivative of L-pyroglutamic acid, a naturally occurring amino acid analog. The introduction of a butyl group on the nitrogen atom of the pyroglutamate ring modifies its physicochemical properties, such as lipophilicity, which can be of significant interest in medicinal chemistry and drug development. This document provides a comprehensive overview of the chemical structure and synthetic routes for this compound, including detailed experimental protocols and quantitative data.
Chemical Structure
The chemical structure of this compound consists of a five-membered lactam ring, which is a derivative of L-proline, with a ketone group at the 5-position and a butyl group attached to the nitrogen atom at the 1-position. The stereochemistry at the alpha-carbon (position 2) is retained from the L-glutamic acid precursor, resulting in the (S)-enantiomer.
Molecular Formula: C₉H₁₅NO₃
Molecular Weight: 185.22 g/mol
IUPAC Name: (2S)-1-butyl-5-oxopyrrolidine-2-carboxylic acid
Synthesis of this compound
The synthesis of this compound can be efficiently achieved through a two-step process commencing with the reductive amination of L-glutamic acid with butyraldehyde, followed by the cyclization of the intermediate, N-butyl-L-glutamic acid. An alternative approach involves the direct N-alkylation of L-pyroglutamic acid.
Method 1: Reductive Amination of L-Glutamic Acid and Subsequent Cyclization
This is a robust and widely applicable method for the synthesis of N-alkylated amino acids.
Overall Reaction Scheme:
Logical Relationship of the Synthesis Pathway
Caption: Synthesis of this compound.
This protocol is adapted from general procedures for the reductive amination of amino acids.
-
Dissolution: In a round-bottom flask, dissolve L-glutamic acid (1 equivalent) in methanol.
-
Addition of Aldehyde: Add butyraldehyde (1.1 equivalents) to the solution.
-
Reduction: Cool the mixture in an ice bath and add sodium borohydride (NaBH₄) (1.5 equivalents) portion-wise while maintaining the temperature below 10 °C.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
Quench the reaction by the slow addition of water.
-
Acidify the mixture to a pH of approximately 2 with hydrochloric acid (HCl).
-
Concentrate the solution under reduced pressure to remove the methanol.
-
The aqueous solution is then passed through a cation-exchange resin column.
-
Elute the product with an aqueous ammonia solution.
-
-
Isolation: Concentrate the eluate under reduced pressure to obtain the crude N-butyl-L-glutamic acid. The product can be further purified by recrystallization.
This protocol is based on the thermal cyclization of N-substituted glutamic acids.
-
Cyclization: Place the crude N-butyl-L-glutamic acid from the previous step in a round-bottom flask.
-
Heating: Heat the solid under vacuum at a temperature of 140-160 °C for 2-4 hours. The reaction can be monitored by the cessation of water evolution.
-
Purification: The resulting oil or solid is the crude this compound. It can be purified by vacuum distillation or column chromatography on silica gel.
Method 2: N-Alkylation of L-Pyroglutamic Acid
This method provides a more direct route to the final product, starting from commercially available L-pyroglutamic acid.
Overall Reaction Scheme:
Caption: N-Alkylation of L-Pyroglutamic Acid.
-
Preparation: To a solution of L-pyroglutamic acid (1 equivalent) in a suitable aprotic solvent such as dimethylformamide (DMF), add a strong base like sodium hydride (NaH) (1.1 equivalents) at 0 °C.
-
Alkylation: After the evolution of hydrogen gas ceases, add butyl bromide (1.2 equivalents) dropwise to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up:
-
Carefully quench the reaction with water.
-
Acidify the aqueous layer with HCl to a pH of 2.
-
Extract the product with a suitable organic solvent such as ethyl acetate.
-
-
Isolation and Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or vacuum distillation.
Data Presentation
The following tables summarize the expected quantitative data for the synthesis of this compound based on typical yields for similar reactions.
Table 1: Reagents for the Synthesis of N-Butyl-L-glutamic acid (Method 1, Step 1)
| Reagent | Molar Mass ( g/mol ) | Molar Equivalents |
| L-Glutamic Acid | 147.13 | 1.0 |
| Butyraldehyde | 72.11 | 1.1 |
| Sodium Borohydride | 37.83 | 1.5 |
| Methanol | 32.04 | Solvent |
| Hydrochloric Acid | 36.46 | For acidification |
Table 2: Expected Yield and Purity for the Synthesis of this compound
| Synthesis Step/Method | Product | Typical Yield (%) | Typical Purity (%) |
| Method 1, Step 1 | N-Butyl-L-glutamic acid | 60-80 | >95 (after purification) |
| Method 1, Step 2 | This compound | 80-95 | >98 (after purification) |
| Method 2 | This compound | 70-90 | >98 (after purification) |
Table 3: Physicochemical and Spectroscopic Data of this compound
| Property | Value |
| Appearance | Colorless to pale yellow oil or low-melting solid |
| Boiling Point | Expected to be >200 °C at atmospheric pressure |
| ¹H NMR (CDCl₃, δ) | Expected signals: ~0.9 (t, 3H, CH₃), ~1.3 (m, 2H, CH₂), ~1.5 (m, 2H, CH₂), ~2.2-2.6 (m, 4H, ring CH₂), ~3.2 (m, 2H, N-CH₂), ~4.2 (dd, 1H, α-CH) |
| ¹³C NMR (CDCl₃, δ) | Expected signals: ~13.7 (CH₃), ~19.9 (CH₂), ~29.0 (CH₂), ~25.0, ~29.5 (ring CH₂), ~45.0 (N-CH₂), ~57.0 (α-CH), ~175.0 (C=O, acid), ~178.0 (C=O, lactam) |
| Mass Spectrometry (ESI+) | Expected m/z: 186.11 [M+H]⁺, 208.09 [M+Na]⁺ |
Conclusion
The synthesis of this compound can be reliably achieved through either the reductive amination of L-glutamic acid followed by cyclization or the direct N-alkylation of L-pyroglutamic acid. Both methods offer good to excellent yields and produce a high-purity product. The choice of synthetic route may depend on the availability of starting materials and the desired scale of the synthesis. The provided experimental protocols and data serve as a valuable resource for researchers and scientists in the field of medicinal chemistry and drug development.
Unveiling the Potential Mechanism of Action of 1-Butyl-5-oxo-L-proline: A Technical Whitepaper
Disclaimer: Direct experimental data on the mechanism of action of 1-Butyl-5-oxo-L-proline is not available in the current scientific literature. This technical guide outlines a hypothetical mechanism based on the well-established biological roles of its core structure, 5-oxo-L-proline, and the common function of butyl esters in medicinal chemistry. The experimental protocols and quantitative data presented herein are derived from studies on 5-oxo-L-proline and related metabolic pathways.
Introduction
This compound is a derivative of 5-oxo-L-proline (also known as pyroglutamic acid), an important intermediate in the γ-glutamyl cycle, which is crucial for glutathione synthesis and amino acid transport. The presence of a butyl ester suggests that this compound may act as a prodrug, designed to enhance the bioavailability and cellular uptake of 5-oxo-L-proline. Upon entering the body, it is anticipated that esterase enzymes would hydrolyze the butyl ester, releasing 5-oxo-L-proline to exert its biological effects. This guide explores the potential downstream effects of this compound by examining the known signaling and metabolic pathways of its active form.
Hypothetical Mechanism of Action: A Prodrug Approach
The primary hypothesis is that this compound functions as a prodrug of 5-oxo-L-proline. Butyl esters are commonly employed in drug design to increase lipophilicity, thereby improving absorption and distribution. Once inside the cell, ubiquitous esterases would cleave the ester bond, liberating 5-oxo-L-proline and butanol. The released 5-oxo-L-proline would then integrate into relevant metabolic pathways.
The Central Role of 5-oxo-L-proline in the γ-Glutamyl Cycle
The primary fate of intracellular 5-oxo-L-proline is its involvement in the γ-glutamyl cycle. This cycle is responsible for the synthesis and degradation of glutathione (GSH), a critical antioxidant. 5-oxo-L-prolinase, an ATP-dependent enzyme, catalyzes the conversion of 5-oxo-L-proline to glutamate.[1] This reaction is a key step in regenerating glutamate for glutathione synthesis.
References
The Metabolic Trajectory of 1-Butyl-5-oxo-L-proline: A Predictive Whitepaper
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: 1-Butyl-5-oxo-L-proline is a derivative of the endogenous amino acid metabolite, L-pyroglutamic acid. While direct metabolic studies on this specific N-substituted pyroglutamate are not presently available in scientific literature, a predictive metabolic pathway can be constructed based on established biochemical principles and data from structurally analogous compounds. This document outlines the probable metabolic fate of this compound, focusing on key enzymatic processes such as N-dealkylation and the subsequent metabolism of the resulting products. This guide also provides generalized experimental protocols for investigating the metabolism of such novel compounds.
Introduction
This compound, also known as N-butyl-L-pyroglutamic acid, belongs to the family of N-substituted derivatives of L-pyroglutamic acid (5-oxoproline). L-pyroglutamic acid is a crucial intermediate in the γ-glutamyl cycle, a key pathway for glutathione synthesis and amino acid transport. The introduction of a butyl group at the nitrogen atom of the pyroglutamate ring is expected to significantly influence its physicochemical properties and metabolic profile. Understanding the metabolic pathway of this compound is essential for evaluating its potential pharmacological activity, toxicity, and overall biological impact.
Predicted Metabolic Pathway
The metabolism of this compound is hypothesized to proceed through two primary routes:
-
Phase I Metabolism: N-dealkylation of the butyl group.
-
Subsequent Metabolism: Entry of the resulting L-pyroglutamic acid into the γ-glutamyl cycle.
N-Dealkylation via Cytochrome P450
The primary and most probable metabolic transformation for this compound is the enzymatic cleavage of the N-butyl group. This reaction is characteristic of the metabolism of many N-alkylated xenobiotics and is primarily catalyzed by the cytochrome P450 (CYP) superfamily of enzymes located in the liver and other tissues.[1][2][3][4][5][6][7]
The proposed mechanism involves the following steps:
-
Hydroxylation: A CYP enzyme, likely from the CYP2 or CYP3 families, hydroxylates the α-carbon of the butyl group (the carbon atom directly attached to the nitrogen). This creates an unstable carbinolamide intermediate.
-
Spontaneous Cleavage: The carbinolamide intermediate is unstable and spontaneously collapses. This cleavage results in the formation of L-pyroglutamic acid and butyraldehyde.
Caption: Proposed N-dealkylation pathway of this compound.
Metabolism of L-Pyroglutamic Acid
The L-pyroglutamic acid formed from the N-dealkylation of the parent compound is an endogenous molecule and will subsequently enter the well-established γ-glutamyl cycle. The key enzyme in this part of the pathway is 5-oxoprolinase, which catalyzes the ATP-dependent conversion of L-pyroglutamic acid to L-glutamate.
Caption: Entry of L-pyroglutamic acid into cellular metabolism.
Quantitative Data
As there are no published studies on this compound, no quantitative data regarding its metabolic fate is available. The following table provides a template for the types of quantitative data that would be generated in preclinical studies.
| Parameter | Description | Anticipated Value/Range |
| In vitro half-life (t1/2) | Time taken for 50% of the compound to be metabolized by liver microsomes. | Dependent on CYP isoform affinity and activity. |
| Intrinsic Clearance (CLint) | The inherent ability of the liver to metabolize the compound. | To be determined experimentally. |
| Metabolite Formation Rate | The rate of formation of L-pyroglutamic acid and butyraldehyde. | To be determined experimentally. |
| Plasma Protein Binding | The extent to which the compound binds to plasma proteins. | Moderate to high, due to the lipophilic butyl group. |
Experimental Protocols
The following are generalized protocols that can be adapted to study the metabolism of this compound.
In Vitro Metabolism using Liver Microsomes
Objective: To determine the in vitro metabolic stability and identify the primary metabolites of this compound.
Methodology:
-
Incubation: this compound (at a suitable concentration, e.g., 1 µM) is incubated with pooled human liver microsomes (e.g., 0.5 mg/mL) in a phosphate buffer (pH 7.4).
-
Cofactor Addition: The reaction is initiated by the addition of an NADPH-regenerating system.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: The reaction is stopped by the addition of a cold organic solvent (e.g., acetonitrile).
-
Sample Analysis: Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the disappearance of the parent compound and the appearance of predicted metabolites (L-pyroglutamic acid).
References
- 1. N-dealkylation of tertiary amides by cytochrome P-450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. courses.washington.edu [courses.washington.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. N-Dealkylation of tertiary amides by cytochrome P-450 [ouci.dntb.gov.ua]
- 6. research.rug.nl [research.rug.nl]
- 7. N-Dealkylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to 1-Butyl-5-oxo-L-proline and Pyroglutamic Acid: A Comparative Analysis for Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive comparative analysis of 1-Butyl-5-oxo-L-proline and its parent compound, pyroglutamic acid (also known as 5-oxo-L-proline). While pyroglutamic acid is a well-characterized endogenous metabolite with a pivotal role in the glutathione cycle and emerging nootropic properties, this compound represents a novel, synthetically derived analogue. This document synthesizes the known properties of pyroglutamic acid and provides an in-depth, inferential analysis of how the addition of a butyl group at the N1 position may alter its physicochemical characteristics and biological activity. This guide is intended to serve as a foundational resource for researchers and drug development professionals interested in the potential therapeutic applications of N-alkylated pyroglutamic acid derivatives.
Introduction: The Significance of the Pyroglutamate Scaffold
Pyroglutamic acid is a cyclic amino acid derivative formed from L-glutamic acid or L-glutamine.[1][2] It is a key intermediate in the γ-glutamyl cycle, a critical pathway for the synthesis and degradation of glutathione, the primary endogenous antioxidant.[3] Beyond its metabolic role, pyroglutamic acid has been investigated for its potential nootropic effects, with some studies suggesting it may improve age-associated memory impairment.[4][5] The unique lactam structure of pyroglutamic acid provides a rigid scaffold that is amenable to chemical modification, making it an attractive starting point for the design of novel therapeutic agents.[6][7]
The introduction of an alkyl substituent at the nitrogen atom of the pyrrolidone ring, as in this compound, is a common strategy in medicinal chemistry to modulate the physicochemical and pharmacokinetic properties of a lead compound. This guide will explore the known attributes of pyroglutamic acid and extrapolate the likely impact of N-butylation.
Physicochemical Properties: A Comparative Overview
A direct comparison of the physicochemical properties of this compound and pyroglutamic acid is not available in the current literature. However, based on the principles of medicinal chemistry, we can infer the likely differences, which are summarized in the table below. The addition of a butyl group is expected to significantly increase the lipophilicity of the molecule.
| Property | Pyroglutamic Acid | This compound (Inferred) | Rationale for Inference |
| Molecular Formula | C₅H₇NO₃ | C₉H₁₅NO₃ | Addition of a C₄H₈ group. |
| Molecular Weight | 129.11 g/mol | 185.22 g/mol | Addition of the butyl group. |
| logP (Lipophilicity) | Low (hydrophilic) | Significantly Higher (more lipophilic) | The non-polar butyl chain will increase partitioning into octanol.[8] |
| Water Solubility | High | Lower | Increased lipophilicity generally leads to decreased aqueous solubility.[9] |
| Polar Surface Area (PSA) | ~65 Ų | ~65 Ų | The core pyroglutamic acid structure remains the same. |
| Hydrogen Bond Donors | 1 (amide N-H) | 0 | The amide proton is replaced by the butyl group. |
| Hydrogen Bond Acceptors | 3 (two carbonyl oxygens, one hydroxyl oxygen) | 3 | The carbonyl and hydroxyl groups are retained. |
Biological Activity and Signaling Pathways
Pyroglutamic Acid: A Key Player in the Glutathione Cycle
Pyroglutamic acid is intrinsically linked to the γ-glutamyl cycle, which is essential for maintaining cellular redox balance through the synthesis of glutathione (GSH).[3]
Diagram: The γ-Glutamyl Cycle
Caption: The γ-Glutamyl Cycle and the role of pyroglutamic acid.
This compound: An Inferential Analysis of Biological Activity
The introduction of a butyl group at the N1 position of pyroglutamic acid is likely to have several significant consequences for its biological activity:
-
Blood-Brain Barrier (BBB) Permeability: Increased lipophilicity is a key factor in enhancing the ability of small molecules to cross the BBB.[2][10] Therefore, this compound is predicted to have significantly greater CNS penetration than pyroglutamic acid. This could be advantageous for developing drugs targeting the central nervous system.
-
Metabolic Stability: The N-alkylation of the pyroglutamate ring blocks the amide proton, which may alter its susceptibility to enzymatic degradation. This could potentially increase the metabolic stability and half-life of the compound compared to pyroglutamic acid.[5][11]
-
Receptor Interactions: The butyl group will introduce steric bulk and hydrophobicity, which could alter the binding affinity and selectivity of the molecule for biological targets. For instance, the interaction of pyroglutamic acid with excitatory amino acid receptors may be modified.[12]
-
Nootropic Potential: Given that pyroglutamic acid itself has shown some nootropic activity, the enhanced BBB penetration of its N-butyl derivative could potentially lead to more pronounced effects on cognitive function.[4][5] However, this is speculative and would require experimental validation.
Diagram: Hypothesized Workflow for Comparative Analysis
Caption: A logical workflow for the comparative evaluation of the two compounds.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the comparative analysis of this compound and pyroglutamic acid.
Synthesis of this compound
While a specific protocol for this compound is not available, a general method for the N-alkylation of pyroglutamic acid esters can be adapted.
Principle: This is a two-step process involving the esterification of pyroglutamic acid followed by N-alkylation.
Materials:
-
L-pyroglutamic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous ethanol
-
Sodium hydride (NaH)
-
1-Bromobutane
-
Anhydrous N,N-dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
Esterification of L-pyroglutamic acid:
-
Suspend L-pyroglutamic acid in anhydrous ethanol.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add thionyl chloride dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Remove the solvent under reduced pressure to obtain the crude ethyl pyroglutamate.
-
-
N-alkylation of ethyl pyroglutamate:
-
Dissolve the crude ethyl pyroglutamate in anhydrous DMF.
-
Cool the solution to 0°C.
-
Add sodium hydride portion-wise with careful stirring (hydrogen gas is evolved).
-
After the gas evolution ceases, add 1-bromobutane dropwise.
-
Allow the reaction to stir at room temperature overnight.
-
Quench the reaction by carefully adding water.
-
Extract the product with diethyl ether.
-
Wash the organic layer with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield this compound ethyl ester.
-
-
Hydrolysis of the ester (optional, to obtain the free acid):
-
Dissolve the purified ester in a mixture of ethanol and water.
-
Add a stoichiometric amount of lithium hydroxide (LiOH).
-
Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.
-
Neutralize the reaction mixture with dilute HCl.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer, filter, and concentrate to obtain this compound.
-
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.[13][14][15]
In Vitro Blood-Brain Barrier (BBB) Permeability Assay
Principle: A common in vitro model utilizes a co-culture of brain endothelial cells and astrocytes on a semi-permeable membrane in a Transwell® system. The permeability of the test compounds is assessed by measuring their transport from the apical (blood side) to the basolateral (brain side) chamber.[1][16][17]
Materials:
-
Human brain microvascular endothelial cells (hBMECs)
-
Human astrocytes
-
Transwell® inserts with a microporous membrane (e.g., 0.4 µm pore size)
-
Cell culture medium and supplements
-
Test compounds (pyroglutamic acid and this compound)
-
Lucifer yellow (a fluorescent marker for paracellular permeability)
-
LC-MS/MS system for quantification of the test compounds
Procedure:
-
Cell Seeding:
-
Coat the apical side of the Transwell® inserts with collagen.
-
Seed astrocytes on the basolateral side of the inverted insert.
-
After astrocyte attachment, place the insert in the well plate and seed hBMECs on the apical side.
-
Co-culture the cells until a confluent monolayer with high transendothelial electrical resistance (TEER) is formed, indicating tight junction formation.
-
-
Permeability Assay:
-
Replace the medium in the apical and basolateral chambers with a transport buffer.
-
Add the test compounds and Lucifer yellow to the apical chamber.
-
At various time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber.
-
Measure the fluorescence of Lucifer yellow to assess the integrity of the cell monolayer.
-
Quantify the concentration of the test compounds in the basolateral samples using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for each compound using the following formula: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of transport of the compound to the basolateral chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the apical chamber.
-
Metabolic Stability Assay in Human Liver Microsomes
Principle: This assay measures the rate of disappearance of a compound when incubated with human liver microsomes, which contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s.[5][11][18]
Materials:
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Test compounds
-
Positive control compound with known metabolic instability (e.g., verapamil)
-
Acetonitrile with an internal standard for quenching the reaction and for LC-MS/MS analysis
Procedure:
-
Incubation:
-
Prepare a reaction mixture containing HLMs and the test compound in phosphate buffer.
-
Pre-incubate the mixture at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding cold acetonitrile containing an internal standard.
-
-
Sample Analysis:
-
Centrifuge the quenched samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the test compound.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining compound against time.
-
Determine the in vitro half-life (t₁/₂) from the slope of the linear regression.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t₁/₂) / (mg microsomal protein / mL)
-
Conclusion
Pyroglutamic acid is a foundational molecule with established roles in metabolism and potential as a nootropic agent. The N-butylation of this scaffold to form this compound is a rational drug design strategy aimed at enhancing its drug-like properties, particularly its ability to penetrate the central nervous system. While direct experimental data for this compound is currently unavailable, this technical guide provides a robust framework for its synthesis, characterization, and comparative evaluation against pyroglutamic acid. The provided experimental protocols offer a starting point for researchers to investigate the therapeutic potential of this and other N-alkylated pyroglutamic acid derivatives. Further research is warranted to elucidate the precise pharmacological profile of this compound and to validate the hypotheses presented in this guide.
References
- 1. Experimental Models to Study the Functions of the Blood–Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Explaining Blood–Brain Barrier Permeability of Small Molecules by Integrated Analysis of Different Transport Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Human neuronal signaling and communication assays to assess functional neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 7. researchgate.net [researchgate.net]
- 8. Lipophilicity of acidic compounds: impact of ion pair partitioning on drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Polymers | An Open Access Journal from MDPI [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Investigations on the binding properties of the nootropic agent pyroglutamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. NMR-based metabolite studies with 15N amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Combining Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy for Integrative Structural Biology of Protein–RNA Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Experimental Models of In Vitro Blood–Brain Barrier for CNS Drug Delivery: An Evolutionary Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. dovepress.com [dovepress.com]
The Biological Landscape of 1-Butyl-5-oxo-L-proline: A Technical Guide for Researchers
Introduction
5-oxo-L-proline is a naturally occurring amino acid derivative and a key intermediate in the γ-glutamyl cycle, a critical pathway for glutathione metabolism and amino acid transport. The derivatization of this core structure, such as the addition of an N-butyl group to form 1-Butyl-5-oxo-L-proline, offers the potential for novel pharmacological properties. This document explores the plausible biological activities of this compound by examining the established activities of related 5-oxoproline analogs, including their antifungal, anti-inflammatory, anticancer, and antimicrobial properties. Detailed experimental protocols and conceptual signaling pathways are provided to guide future research endeavors.
Potential Biological Activities and Quantitative Data
Based on studies of various 5-oxo-L-proline derivatives, this compound may exhibit a range of biological effects. The following table summarizes quantitative data from studies on analogous compounds, offering a preliminary indication of potential efficacy.
| Biological Activity | Compound Type | Test Organism/Cell Line | Parameter | Value |
| Antifungal | L-pyroglutamic acid esters | Phytophthora infestans | EC₅₀ | 1.21 - 7.85 µg/mL |
| Anticancer | 5-oxopyrrolidine derivatives | A549 (Human Lung Adenocarcinoma) | - | Potent Activity |
| Antimicrobial | 5-oxopyrrolidine derivative with 5-nitrothiophene | Multidrug-resistant Staphylococcus aureus | MIC | - |
Note: The data presented above is for structurally related compounds and should be considered as a preliminary guide for investigating this compound.
Experimental Protocols
To facilitate the investigation of this compound, detailed protocols for assessing its potential biological activities are provided below.
Antifungal Susceptibility Testing: Broth Microdilution Method
This method determines the minimum inhibitory concentration (MIC) of a compound against a specific fungus.
Materials:
-
Test compound (this compound)
-
Fungal strain (e.g., Candida albicans)
-
Culture medium (e.g., RPMI-1640)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in the culture medium within the wells of a 96-well plate to achieve a range of concentrations.
-
Prepare a standardized inoculum of the fungal strain.
-
Add the fungal inoculum to each well of the microtiter plate.
-
Include a positive control (fungus without the test compound) and a negative control (medium only).
-
Incubate the plates at an appropriate temperature and duration for the specific fungal strain.
-
Determine the MIC by visual inspection for the lowest concentration that inhibits visible fungal growth or by measuring the optical density using a spectrophotometer.
In Vitro Anticancer Activity: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Test compound (this compound)
-
Cancer cell line (e.g., A549 human lung adenocarcinoma)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
Sterile 96-well plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability compared to untreated control cells.
Anti-inflammatory Activity: Nitric Oxide (NO) Production in LPS-stimulated BV-2 Microglia
This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated microglial cells.
Materials:
-
Test compound (this compound)
-
BV-2 microglial cell line
-
Cell culture medium (e.g., DMEM)
-
Lipopolysaccharide (LPS)
-
Griess reagent
-
Sterile 96-well plates
-
Microplate reader
Procedure:
-
Plate BV-2 cells in a 96-well plate and allow them to attach.
-
Pre-treat the cells with different concentrations of the test compound for a specified time (e.g., 1 hour).
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response, excluding the negative control group.
-
Incubate the cells for an appropriate period (e.g., 24 hours).
-
Collect the cell culture supernatant from each well.
-
Mix the supernatant with Griess reagent and incubate at room temperature.
-
Measure the absorbance at a specific wavelength (e.g., 540 nm) to determine the nitrite concentration, which reflects NO production.
-
Compare the NO levels in treated cells to those in LPS-stimulated and unstimulated cells.
Signaling Pathways and Experimental Workflows
Visual representations of relevant pathways and experimental workflows can aid in understanding the potential mechanisms of action and the experimental design.
Antifungal Susceptibility Testing Workflow
An In-depth Technical Guide to 1-Butyl-5-oxo-L-proline
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Butyl-5-oxo-L-proline is an N-alkylated derivative of L-pyroglutamic acid. L-pyroglutamic acid is a naturally occurring amino acid derivative found in various biological tissues. It is formed through the intramolecular cyclization of L-glutamic acid or L-glutamine.[1][2] This modification can occur non-enzymatically or be catalyzed by glutaminyl cyclases.[2][3] The presence of a pyroglutamate residue at the N-terminus of peptides and proteins can confer resistance to degradation by aminopeptidases, thereby increasing their stability.[2][3]
The introduction of a butyl group at the nitrogen atom of the pyroglutamate ring is expected to significantly increase the lipophilicity of the molecule. This modification can have profound effects on its physicochemical properties, membrane permeability, and biological activity. This guide will explore the theoretical synthesis, potential properties, and hypothetical biological relevance of this compound.
Physicochemical Properties
No experimental data for this compound has been reported. The following table provides the known properties of the parent compound, L-pyroglutamic acid, for comparison.
| Property | L-Pyroglutamic Acid | Reference |
| Molecular Formula | C5H7NO3 | [4] |
| Molecular Weight | 129.11 g/mol | [4] |
| Melting Point | 162-164 °C | |
| Solubility | Soluble in water | |
| logP (Octanol/Water) | -0.650 | [4] |
The addition of a butyl group would be expected to decrease the melting point and water solubility while significantly increasing the logP value, indicating greater lipophilicity.
Synthesis of this compound
A plausible synthetic route to this compound would involve the N-alkylation of L-pyroglutamic acid or its ester. Direct alkylation of the lactam nitrogen of pyroglutamic acid can be challenging due to the amide resonance.[5] However, methods for N-alkylation of amino acids are well-established and can be adapted.[6]
This protocol is a generalized procedure based on standard organic synthesis techniques for N-alkylation.
Step 1: Esterification of L-Pyroglutamic Acid
-
Suspend L-pyroglutamic acid (1 equivalent) in methanol.
-
Add a catalytic amount of thionyl chloride dropwise at 5-10°C.
-
Stir the reaction mixture for 6-8 hours.
-
Neutralize the reaction with sodium bicarbonate to yield methyl L-pyroglutamate.[7]
Step 2: N-Butylation of Methyl L-pyroglutamate
-
Dissolve methyl L-pyroglutamate (1 equivalent) in a suitable aprotic solvent such as dimethylformamide (DMF).
-
Add a strong base, such as sodium hydride (NaH, 1.1 equivalents), portion-wise at 0°C.
-
Stir the mixture for 30 minutes to allow for the formation of the sodium salt.
-
Add 1-bromobutane (1.2 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain methyl 1-butyl-5-oxo-L-prolinate.
Step 3: Hydrolysis of the Ester
-
Dissolve the purified methyl 1-butyl-5-oxo-L-prolinate in a mixture of methanol and water.
-
Add a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH), and stir at room temperature until the reaction is complete (monitored by TLC).
-
Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to protonate the carboxylate.
-
Extract the final product, this compound, with an organic solvent.
-
Dry, concentrate, and purify as necessary.
Caption: Proposed synthesis of this compound.
Potential Biological Activity and Signaling Pathways
The biological activity of this compound has not been investigated. However, based on the known roles of L-pyroglutamic acid, we can speculate on its potential biological functions.
L-pyroglutamic acid is an intermediate in the γ-glutamyl cycle, a pathway for glutathione synthesis and transport of amino acids across cell membranes.
The γ-glutamyl cycle involves the synthesis and degradation of glutathione. 5-oxoprolinase, an enzyme in this cycle, converts 5-oxo-L-proline to L-glutamate in an ATP-dependent manner.
Caption: The γ-Glutamyl Cycle involving 5-oxo-L-proline.
The N-butyl group of this compound would likely prevent its recognition by 5-oxoprolinase, potentially disrupting the γ-glutamyl cycle if the compound can enter the cell. Its increased lipophilicity might enhance its ability to cross cell membranes, potentially leading to intracellular accumulation.
Given that L-glutamic acid is a major excitatory neurotransmitter, derivatives of pyroglutamic acid have been explored for their effects on the central nervous system. The increased lipophilicity of this compound could facilitate its entry into the brain, where it might interact with glutamate receptors or other neuronal targets. However, this remains purely speculative without experimental evidence.
Future Research Directions
The lack of data on this compound presents numerous opportunities for future research:
-
Synthesis and Characterization: The first step would be to synthesize and fully characterize the compound, including obtaining spectroscopic data (NMR, IR, Mass Spectrometry) and determining its physicochemical properties (melting point, solubility, logP).
-
Biological Screening: The synthesized compound should be screened in a variety of biological assays to determine its activity. This could include assays for:
-
Enzyme inhibition (e.g., 5-oxoprolinase).
-
Receptor binding (e.g., glutamate receptors).
-
Cytotoxicity and cell permeability in various cell lines.
-
-
Pharmacokinetic Studies: If biological activity is observed, in vitro and in vivo pharmacokinetic studies would be necessary to understand its absorption, distribution, metabolism, and excretion (ADME) profile.
Conclusion
This compound is a novel, uncharacterized derivative of the important biological molecule L-pyroglutamic acid. While no direct experimental data exists, this guide provides a theoretical framework for its synthesis and potential biological relevance based on the known properties of related compounds. The introduction of an N-butyl group is predicted to significantly alter its physicochemical properties, which could lead to interesting and potentially useful biological activities. Further experimental investigation is required to validate these hypotheses and to fully understand the chemical and biological nature of this compound.
References
- 1. Pyroglutamic acid - Wikipedia [en.wikipedia.org]
- 2. Linked Production of Pyroglutamate-Modified Proteins via Self-Cleavage of Fusion Tags with TEV Protease and Autonomous N-Terminal Cyclization with Glutaminyl Cyclase In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-terminal Glutamate to Pyroglutamate Conversion in Vivo for Human IgG2 Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DL-Proline, 5-oxo- (CAS 149-87-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. research.monash.edu [research.monash.edu]
- 7. CN106336371A - Synthetic method of Boc-L-Pyroglutamic acid methyl ester - Google Patents [patents.google.com]
An In-depth Technical Guide to the Discovery and History of Pyroglutamic Acid Esters
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyroglutamic acid, a cyclic lactam derivative of glutamic acid, has been a subject of scientific inquiry for over a century. Its esters, in particular, have emerged as a versatile class of compounds with a wide array of biological activities and applications in drug development. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological significance of pyroglutamic acid esters. It is designed to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, quantitative data for comparative analysis, and visualizations of key signaling pathways.
Discovery and History
Pyroglutamic acid, also known as 5-oxoproline or pidolic acid, was first identified in 1882 through the thermal dehydration of glutamic acid.[1] It is a naturally occurring amino acid derivative found in various biological systems, from bacteria to humans.[1] The formation of pyroglutamate can occur spontaneously from N-terminal glutamine or glutamic acid residues in peptides and proteins, a modification that can impact their structure and function.[1]
The exploration of pyroglutamic acid esters as bioactive molecules is a more recent development. These esters have garnered significant interest due to their diverse pharmacological properties, including antifungal, anti-inflammatory, and neuritogenic activities.[2] Their role as crucial intermediates in the synthesis of pharmaceuticals, such as the Alzheimer's drug Rolipram, has further solidified their importance in medicinal chemistry.
Physicochemical Properties of Pyroglutamic Acid and its Esters
The physicochemical properties of pyroglutamic acid and its esters are crucial for understanding their behavior in biological systems and for designing synthetic strategies. A selection of these properties is summarized in the table below.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Solubility |
| L-Pyroglutamic Acid | C₅H₇NO₃ | 129.11 | 160-163[3] | 239.15 (estimate)[3] | Soluble in water, alcohol, acetone, and acetic acid.[3] |
| Methyl L-Pyroglutamate | C₆H₉NO₃ | 143.14 | - | 90 (0.3 mmHg) | Soluble in DMSO. |
| Ethyl L-Pyroglutamate | C₇H₁₁NO₃ | 157.17 | - | - | - |
| Butyl L-Pyroglutamate | C₉H₁₅NO₃ | 185.22 | - | - | Derivative of L-Glutamic Acid. |
| tert-Butyl L-Pyroglutamate | C₉H₁₅NO₃ | 185.22 | 104 | - | - |
| Boc-L-Pyroglutamic acid methyl ester | C₁₁H₁₇NO₅ | 245.26 | 63-67 | - | Slightly soluble in water; soluble in ethanol, ether, and chloroform.[4] |
Synthesis of Pyroglutamic Acid Esters: Experimental Protocols
The synthesis of pyroglutamic acid esters can be achieved through various chemical and enzymatic methods. Below are detailed protocols for some common approaches.
Chemical Synthesis: Esterification of L-Pyroglutamic Acid
This method involves the direct esterification of L-pyroglutamic acid with an alcohol in the presence of a catalyst.
Protocol for the Synthesis of Methyl L-Pyroglutamate: [4]
-
Reaction Setup: Dissolve L-pyroglutamic acid in methanol in a reaction vessel.
-
Catalyst Addition: Add thionyl chloride as a catalyst to the solution.
-
Reaction Conditions: Stir the reaction mixture at a controlled temperature (e.g., 5-10°C) for 6-8 hours.
-
Quenching: Stop the reaction by adding sodium bicarbonate.
-
Product Formation: The reaction yields methyl L-pyroglutamate.
Protecting-Group-Free Asymmetric Synthesis
This approach avoids the need for protecting the amine group of the starting glycinate.
Protocol for Asymmetric Synthesis of Pyroglutamic Acid Esters:
-
Catalyst System: Utilize a chiral pyridoxal catalyst in combination with a Lewis acid additive (e.g., LiOTf).
-
Reaction: Perform a direct asymmetric conjugate addition of a glycinate to an α,β-unsaturated ester.
-
Lactamization: The conjugate addition is followed by in situ lactamization to form the chiral pyroglutamic acid ester.
Enzymatic Synthesis
Enzymatic methods offer a green and highly selective alternative for the synthesis of pyroglutamic acid esters.
Protocol for Enzymatic Esterification:
-
Enzyme: Use an immobilized lipase, such as Novozym 435 (lipase B from Candida antarctica).
-
Reactants: Combine pyroglutamic acid or its ethyl ester with the desired alcohol.
-
Reaction Conditions: Conduct the reaction under reduced pressure and at a temperature below 100°C, preferably without a solvent.
-
Product Isolation: After the reaction, the immobilized enzyme can be easily filtered off to yield the pure product.
Biological Activities and Quantitative Data
Pyroglutamic acid esters exhibit a range of biological activities. The following tables summarize key quantitative data from cited studies.
Antifungal Activity
A study by Gang et al. (2018) investigated the antifungal activity of a series of L-pyroglutamic acid analogues against Phytophthora infestans.[2]
| Compound | EC₅₀ (µg/mL) |
| 2d | 1.44[2] |
| 2j | 1.21[2] |
| Azoxystrobin (control) | 7.85[2] |
Another study evaluated the inhibitory effects of novel L-pyroglutamic acid analogues against various phytopathogenic fungi.[5]
| Compound | Inhibition % against Fusarium graminearum (at 100 µmol/L) |
| C08a | Significant antifungal activity[5] |
| C08l | Significant antifungal activity[5] |
Anti-inflammatory Activity
The same study by Gang et al. (2018) also explored the anti-inflammatory activity of these compounds by measuring the inhibition of LPS-induced NO production in BV-2 microglial cells.[2]
| Compound | Inhibition of NO production |
| 2e | Displayed anti-inflammatory activity[2] |
| 2g | Displayed anti-inflammatory activity[2] |
| 4d | Displayed anti-inflammatory activity[2] |
Signaling Pathways and Mechanisms of Action
The biological effects of pyroglutamic acid esters are mediated through their interaction with specific cellular signaling pathways.
Anti-inflammatory Pathway: Inhibition of NF-κB
Pyroglutamic acid and its derivatives have been shown to exert anti-inflammatory effects by modulating the NF-κB signaling pathway. Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of the inflammatory response. Upon binding to its receptor (TLR4), it triggers a signaling cascade that leads to the activation of the IKK complex. IKK then phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This releases NF-κB, allowing it to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), which produces nitric oxide (NO). Pyroglutamic acid esters are proposed to inhibit this pathway, leading to a reduction in NO production.
Role in Alzheimer's Disease: Modulation of Amyloid-β Aggregation
Pyroglutamate-modified amyloid-beta (Aβ) peptides are found in the brains of Alzheimer's disease (AD) patients and are thought to play a crucial role in the aggregation cascade. The formation of pyroglutamate at the N-terminus of Aβ peptides makes them more prone to aggregation, leading to the formation of toxic oligomers and fibrils. While the direct interaction of pyroglutamic acid esters with this pathway is still under investigation, understanding the formation of pyroglutamated Aβ is key. N-terminal glutamic acid on the Aβ peptide can be cyclized to pyroglutamate by the enzyme glutaminyl cyclase (QC). This modification enhances the hydrophobicity and aggregation propensity of Aβ, initiating the formation of amyloid plaques.
Conclusion and Future Directions
Pyroglutamic acid esters represent a promising class of compounds with significant potential in drug discovery and development. Their diverse biological activities, coupled with their accessibility through various synthetic routes, make them attractive targets for further research. Future studies should focus on elucidating the precise molecular mechanisms underlying their therapeutic effects, which will be crucial for the rational design of novel and more potent derivatives. A deeper understanding of their structure-activity relationships and pharmacokinetic profiles will pave the way for their clinical application in treating a range of diseases, from fungal infections to neurodegenerative disorders.
References
- 1. Pyroglutamic acid - Wikipedia [en.wikipedia.org]
- 2. Synthesis and bioactivities evaluation of l-pyroglutamic acid analogues from natural product lead - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. L-Pyroglutamic acid | 98-79-3 [chemicalbook.com]
- 4. CN106336371A - Synthetic method of Boc-L-Pyroglutamic acid methyl ester - Google Patents [patents.google.com]
- 5. Natural products-based: Synthesis and antifungal activity evaluation of novel L-pyroglutamic acid analogues - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to 1-Butyl-5-oxo-L-proline: A Putative Derivative of L-proline
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to L-Proline and its Derivatives
L-proline is a unique proteinogenic amino acid distinguished by its secondary amine integrated into a pyrrolidine ring. This rigid structure imparts significant conformational constraints on peptides and proteins.[1][2] Its derivatives, particularly those involving modifications at the nitrogen or the carboxyl group, are of significant interest in medicinal chemistry. One of the key derivatives is 5-oxo-L-proline (pyroglutamic acid), an intermediate in the γ-glutamyl cycle.[3][4] The addition of an N-butyl group to this core structure would yield 1-Butyl-5-oxo-L-proline, a modification expected to increase its lipophilicity and potentially alter its biological activity.
Predicted Chemical Properties
The introduction of a butyl group at the 1-position of the 5-oxo-L-proline ring is anticipated to significantly influence its physicochemical properties. The following table summarizes the predicted properties based on the known characteristics of related compounds.
| Property | Predicted Value/Characteristic for this compound | Rationale based on Related Compounds |
| Molecular Formula | C9H15NO3 | Based on the addition of a C4H9 group to C5H7NO3 (5-oxo-L-proline) and removal of a hydrogen. |
| Molecular Weight | ~185.22 g/mol | Calculated from the molecular formula. |
| Solubility | Increased solubility in organic solvents compared to 5-oxo-L-proline. | The nonpolar butyl group increases lipophilicity. |
| LogP | Higher than 5-oxo-L-proline. | Increased lipophilicity due to the alkyl chain. |
| Chirality | Retains the L-configuration from the parent L-proline. | Synthesis would likely start from L-proline or its derivatives. |
Potential Synthetic Approaches
While a specific synthesis for this compound is not documented in the provided search results, a plausible synthetic route can be proposed based on established methods for N-alkylation of amino acids and their derivatives. A potential synthetic workflow is outlined below.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Hypothetical)
This protocol is a generalized procedure based on common organic synthesis techniques for similar compounds.
Step 1: Protection of the Carboxylic Acid of L-Proline
-
Dissolve L-proline in an appropriate alcohol (e.g., methanol or ethanol).
-
Add a catalyst, such as thionyl chloride or a strong acid, dropwise at 0°C.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Remove the solvent under reduced pressure to obtain the corresponding L-proline ester.
Step 2: N-Alkylation
-
Dissolve the L-proline ester in a suitable aprotic solvent (e.g., DMF or acetonitrile).
-
Add a base, such as potassium carbonate or triethylamine, to the solution.
-
Add 1-bromobutane dropwise and heat the reaction mixture.
-
Monitor the reaction by TLC. Once complete, quench the reaction with water and extract the product with an organic solvent.
-
Purify the crude product by column chromatography.
Step 3: Deprotection and Cyclization
-
Hydrolyze the ester group of the N-butylated proline ester using aqueous base (e.g., NaOH or LiOH).
-
Acidify the reaction mixture to protonate the carboxylic acid.
-
Induce intramolecular cyclization to form the lactam (5-oxo-L-proline ring) by heating, potentially with a dehydrating agent.
-
Purify the final product, this compound, by recrystallization or column chromatography.
Potential Biological Activities and Signaling Pathways
The biological activity of this compound is currently unknown. However, based on the roles of L-proline and 5-oxo-L-proline, several hypotheses can be formulated. L-proline is crucial for collagen synthesis and has roles in cellular stress responses. 5-Oxo-L-proline is an intermediate in glutathione metabolism.[3] The N-butyl group could enhance cell membrane permeability, potentially leading to novel interactions with intracellular targets.
A potential area of investigation is its role as a modulator of enzymes involved in proline or glutamate metabolism. For instance, it could be an inhibitor or substrate for enzymes like proline dehydrogenase or 5-oxoprolinase.
Caption: Hypothetical cellular interactions of this compound.
Potential Applications in Drug Development
Given the diverse roles of proline in biology, N-alkylated derivatives of 5-oxo-L-proline could have several therapeutic applications:
-
Neuroprotective Agents: Glutamate, a product of proline metabolism, is a key neurotransmitter.[1] Compounds that modulate glutamate pathways could be relevant for neurological disorders.
-
Anticancer Agents: Cancer cells often exhibit altered metabolism, including an increased reliance on proline.[2] Derivatives that interfere with proline metabolism could be explored as anticancer drugs.
-
Enzyme Inhibitors: The structural similarity to the natural substrate could make this compound a candidate for inhibiting enzymes in the proline metabolic pathway.
Conclusion
While this compound remains a hypothetical compound in the context of currently available literature, its structural relationship to L-proline and pyroglutamic acid suggests it could possess interesting biological activities. The increased lipophilicity conferred by the N-butyl group may enhance its pharmacokinetic properties, making it and similar derivatives worthy of investigation in drug discovery programs. Further research is required to synthesize and characterize this compound to validate these hypotheses.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. The Multifaceted Roles of Proline in Cell Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The metabolic formation and utilization of 5-oxo-L-proline (L-pyroglutamate, L-pyrrolidone carboxylate) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enzymatic conversion of 5-oxo-L-proline (L-pyrrolidone carboxylate) to L-glutamate coupled with cleavage of adenosine triphosphate to adenosine diphosphate, a reaction in the -glutamyl cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis of 1-Butyl-5-oxo-L-proline
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 1-Butyl-5-oxo-L-proline, a derivative of pyroglutamic acid. The synthesis is based on established chemical transformations and is designed to be a reliable method for obtaining the target compound in a laboratory setting. The protocol is divided into three main stages: esterification of L-pyroglutamic acid, N-alkylation of the resulting ester, and subsequent hydrolysis to yield the final product.
Overview of the Synthesis
The synthesis of this compound is achieved through a three-step process starting from the readily available L-pyroglutamic acid. The carboxylic acid functionality is first protected as a methyl ester. The lactam nitrogen is then alkylated using butyl bromide in the presence of a strong base. Finally, the methyl ester is hydrolyzed to afford the desired this compound.
Experimental Protocols
Step 1: Synthesis of Methyl 5-oxo-L-prolinate
This procedure outlines the esterification of L-pyroglutamic acid using methanol and thionyl chloride.[1]
Materials:
-
L-pyroglutamic acid
-
Methanol (anhydrous)
-
Thionyl chloride (SOCl₂)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (CH₂Cl₂)
-
Water (deionized)
-
Magnesium sulfate (anhydrous)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve L-pyroglutamic acid in anhydrous methanol.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add thionyl chloride dropwise to the stirred solution. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 6-8 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully add sodium bicarbonate to neutralize the excess acid until the effervescence ceases.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in dichloromethane and wash with water to remove any inorganic salts.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain Methyl 5-oxo-L-prolinate as an oil or low-melting solid.
Step 2: Synthesis of Methyl 1-butyl-5-oxo-L-prolinate
This protocol describes the N-alkylation of Methyl 5-oxo-L-prolinate with butyl bromide using sodium hydride as a base.
Materials:
-
Methyl 5-oxo-L-prolinate
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Butyl bromide
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add a suspension of sodium hydride in anhydrous DMF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of Methyl 5-oxo-L-prolinate in anhydrous DMF to the sodium hydride suspension.
-
Stir the mixture at 0 °C for 30 minutes to allow for the formation of the sodium salt.
-
Add butyl bromide dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield Methyl 1-butyl-5-oxo-L-prolinate.
Step 3: Synthesis of this compound
This final step involves the hydrolysis of the methyl ester to the carboxylic acid.
Materials:
-
Methyl 1-butyl-5-oxo-L-prolinate
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF)
-
Water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
Procedure:
-
Dissolve Methyl 1-butyl-5-oxo-L-prolinate in a mixture of THF and water.
-
Add an aqueous solution of lithium hydroxide or sodium hydroxide to the solution.
-
Stir the mixture at room temperature and monitor the reaction by TLC until the starting material is consumed.
-
Remove the THF under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1 M HCl.
-
Extract the product from the acidic aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound.
Quantitative Data
The following table summarizes representative quantitative data for the synthesis of this compound. The yields are based on analogous reactions reported in the literature and may vary depending on the specific reaction conditions and scale.
| Step | Reactant | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | L-pyroglutamic acid | Thionyl chloride, Methanol | Methanol | 0 - RT | 6 - 8 | ~95 |
| 2 | Methyl 5-oxo-L-prolinate | Sodium hydride, Butyl bromide | DMF | 0 - RT | 12 - 16 | 70 - 80 |
| 3 | Methyl 1-butyl-5-oxo-L-prolinate | Lithium hydroxide | THF/Water | RT | 2 - 4 | >90 |
Visualizations
Synthesis Workflow
The following diagram illustrates the synthetic pathway for this compound.
Caption: Synthetic route to this compound.
Expected Characterization Data
While experimental data for this compound is not widely available, the following are expected analytical characteristics based on its structure and data from similar compounds.
-
¹H NMR: Expect signals for the butyl group (a triplet around 0.9 ppm, two multiplets between 1.3-1.6 ppm, and a triplet around 3.5 ppm), and signals for the pyroglutamate ring protons (multiplets between 2.0-2.6 ppm and a multiplet around 4.2 ppm).
-
¹³C NMR: Expect signals for the butyl carbons (around 13, 20, 30, and 45 ppm) and the pyroglutamate ring carbons (including two methylene carbons, one methine carbon, and two carbonyl carbons).
-
Mass Spectrometry (ESI-MS): Expected m/z for [M+H]⁺ = 186.11.
-
Infrared (IR) Spectroscopy: Expect characteristic peaks for the carboxylic acid O-H stretch (broad, ~2500-3300 cm⁻¹), the lactam C=O stretch (~1680 cm⁻¹), and the carboxylic acid C=O stretch (~1720 cm⁻¹).
References
Application Notes and Protocols: Purification of 1-Butyl-5-oxo-L-proline
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Butyl-5-oxo-L-proline, an N-substituted derivative of pyroglutamic acid, is a chiral building block with potential applications in medicinal chemistry and drug development. Its unique structural features, combining a lactam ring with a butyl group, make it an interesting scaffold for the synthesis of novel therapeutic agents. The biological activity and efficacy of such compounds are intrinsically linked to their purity. Therefore, a robust and reproducible purification protocol is paramount.
These application notes provide a detailed protocol for the purification of this compound, suitable for achieving high purity required for research and preclinical studies. The described methodology is based on common laboratory techniques for the purification of polar organic molecules.
Data Presentation
The purification of this compound from a crude reaction mixture can be effectively achieved using a two-step process: column chromatography followed by recrystallization. Below is a summary of expected quantitative data based on typical results for compounds with similar properties.
| Parameter | Column Chromatography | Recrystallization | Overall |
| Starting Material | Crude this compound | Purified from Chromatography | Crude this compound |
| Purity (by HPLC) | >95% | >99.5% | >99.5% |
| Yield | 85-95% | 90-98% | 77-93% |
| Physical Appearance | Colorless to pale yellow oil | White crystalline solid | White crystalline solid |
Experimental Protocols
Column Chromatography
This initial step is designed to remove the bulk of impurities from the crude reaction mixture.
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Methanol (MeOH)
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
Glass chromatography column
-
Rotary evaporator
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in a 9:1 mixture of hexanes:ethyl acetate.
-
Column Packing: Carefully pour the slurry into the chromatography column, allowing the silica to settle into a uniform packed bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. Carefully load the dried, adsorbed sample onto the top of the packed column.
-
Elution: Begin elution with a mobile phase of 9:1 hexanes:ethyl acetate. Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate, and then introducing methanol if necessary, to elute the target compound. The optimal solvent gradient should be determined by preliminary TLC analysis.
-
Fraction Collection: Collect fractions and monitor the elution of the product by TLC.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the partially purified product as an oil.
Recrystallization
This final step is to achieve high purity of the target compound.
Materials:
-
Partially purified this compound (from column chromatography)
-
Ethyl acetate
-
Hexanes
-
Erlenmeyer flask
-
Hot plate/stirrer
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
Dissolution: Dissolve the partially purified product in a minimal amount of hot ethyl acetate in an Erlenmeyer flask.
-
Crystallization: Slowly add hexanes to the hot solution until it becomes slightly cloudy. Allow the solution to cool slowly to room temperature.
-
Cooling: Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold hexanes to remove any residual impurities.
-
Drying: Dry the purified crystals under vacuum to obtain the final product.
Visualization
Purification Workflow
The following diagram illustrates the logical workflow for the purification of this compound.
Caption: Workflow for the purification of this compound.
Logical Relationship of Purification Steps
The diagram below outlines the decision-making process and logical flow of the purification protocol.
Application Note: HPLC Analysis of 1-Butyl-5-oxo-L-proline
An extensive review of publicly available scientific literature did not yield a specific, validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of "1-Butyl-5-oxo-L-proline." However, based on established HPLC methods for structurally similar compounds, such as 5-oxoproline and its derivatives, a robust analytical protocol can be proposed. This document provides a detailed application note and a comprehensive protocol designed for researchers, scientists, and drug development professionals for the analysis of this compound.
Introduction
This compound is a derivative of pyroglutamic acid, a compound of interest in various fields of biochemical and pharmaceutical research. Accurate and reliable quantification of this analyte is crucial for its characterization and for pharmacokinetic and metabolic studies. This application note outlines a proposed reverse-phase HPLC (RP-HPLC) method for the determination of this compound. The methodology is based on the chromatographic principles applied to similar polar, non-volatile compounds.
Chromatographic Conditions
A reverse-phase HPLC method is proposed, which is suitable for the separation of polar to moderately nonpolar analytes. The butyl group on the proline ring suggests that a C18 stationary phase would provide adequate retention and separation.
Table 1: Proposed HPLC Instrumentation and Conditions
| Parameter | Recommended Setting |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | UV-Vis Detector |
| Detection Wavelength | 210 nm |
Method Performance (Hypothetical Data)
The following table summarizes the expected performance characteristics of this proposed HPLC method. These values are illustrative and would need to be confirmed through method validation studies.
Table 2: Hypothetical Method Validation Parameters
| Parameter | Expected Value |
| Retention Time (RT) | ~ 7.5 min |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | ~ 0.1 µg/mL |
| Limit of Quantification (LOQ) | ~ 0.5 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Detailed Experimental Protocols
1. Preparation of Reagents and Mobile Phase
-
Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to 999 mL of HPLC-grade water. Mix thoroughly and degas.
-
Mobile Phase B (0.1% Formic Acid in Acetonitrile): Add 1.0 mL of formic acid to 999 mL of HPLC-grade acetonitrile. Mix thoroughly and degas.
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound analytical standard and dissolve it in 10 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the 50:50 mobile phase mixture to achieve concentrations ranging from 0.5 µg/mL to 100 µg/mL.
2. Sample Preparation
The appropriate sample preparation procedure will depend on the sample matrix. A general procedure for a liquid sample is provided below. For more complex matrices, techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove interferences.[1][2]
-
Filtration: For clean samples, filter through a 0.45 µm syringe filter prior to injection.
-
Protein Precipitation (for biological samples): To 100 µL of the sample, add 300 µL of cold acetonitrile. Vortex for 1 minute to precipitate proteins. Centrifuge at 10,000 x g for 10 minutes. Collect the supernatant and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the 50:50 mobile phase mixture.
3. HPLC Analysis Procedure
-
System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition (95% A, 5% B) for at least 30 minutes or until a stable baseline is achieved.
-
Standard Injection: Inject 10 µL of each working standard solution to generate a calibration curve.
-
Sample Injection: Inject 10 µL of the prepared sample.
-
Data Acquisition and Analysis: Record the chromatograms and integrate the peak area corresponding to this compound. Quantify the analyte concentration in the samples by comparing the peak area to the calibration curve.
Diagrams
Caption: Workflow for the HPLC analysis of this compound.
Caption: Principle of Reverse-Phase HPLC separation for this compound.
References
Application Notes and Protocols for NMR Spectroscopic Analysis of 1-Butyl-5-oxo-L-proline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide to the nuclear magnetic resonance (NMR) spectroscopic analysis of 1-Butyl-5-oxo-L-proline, a derivative of the amino acid L-proline. The protocols outlined below are intended to assist in the structural elucidation and purity assessment of this compound, which is of interest in medicinal chemistry and drug development.
Introduction
This compound, also known as N-butyl-pyroglutamic acid, is a small organic molecule with potential applications in various fields of chemical and pharmaceutical research. Accurate characterization of its molecular structure is crucial for understanding its chemical properties and biological activity. NMR spectroscopy is a powerful analytical technique for the unambiguous determination of the structure of organic compounds in solution.[1][2][3] This document details the predicted ¹H and ¹³C NMR spectral data for this compound and provides standardized protocols for sample preparation and spectral acquisition.
Predicted NMR Spectral Data
Due to the limited availability of experimental spectra for this compound in the public domain, the following tables present predicted chemical shifts (δ) in parts per million (ppm). These predictions are based on the analysis of structurally similar compounds and established NMR principles. The numbering convention used for the atoms is illustrated in Figure 1.
Figure 1. Chemical structure of this compound with atom numbering for NMR assignments.
Table 1: Predicted ¹H NMR Data for this compound
Solvent: CDCl₃, Reference: TMS (0.00 ppm)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-2 | 4.1 - 4.3 | dd | 8.0, 4.0 | 1H |
| H-3a | 2.2 - 2.4 | m | - | 1H |
| H-3b | 2.0 - 2.2 | m | - | 1H |
| H-4a | 2.4 - 2.6 | m | - | 1H |
| H-4b | 2.2 - 2.4 | m | - | 1H |
| H-1'a | 3.4 - 3.6 | t | 7.5 | 2H |
| H-2' | 1.4 - 1.6 | sextet | 7.5 | 2H |
| H-3' | 1.2 - 1.4 | sextet | 7.5 | 2H |
| H-4' | 0.8 - 1.0 | t | 7.5 | 3H |
Table 2: Predicted ¹³C NMR Data for this compound
Solvent: CDCl₃, Reference: CDCl₃ (77.16 ppm)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 | 58 - 60 |
| C-3 | 28 - 32 |
| C-4 | 24 - 28 |
| C-5 | 175 - 178 |
| C-1' | 45 - 48 |
| C-2' | 28 - 32 |
| C-3' | 19 - 22 |
| C-4' | 13 - 15 |
Experimental Protocols
The following protocols describe the general procedures for acquiring high-quality NMR spectra of this compound. These are standard methods applicable to many small organic molecules.[4]
Protocol 1: Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of this compound directly into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard to the NMR tube.
-
Dissolution: Cap the NMR tube and vortex or sonicate gently until the sample is completely dissolved.
-
Filtering (Optional): If the solution is not clear, filter it through a small plug of glass wool into a clean NMR tube to remove any particulate matter.
-
Labeling: Clearly label the NMR tube with the sample identification.
Protocol 2: ¹H NMR Spectrum Acquisition
-
Instrument Setup: Tune and shim the NMR spectrometer according to the manufacturer's instructions to ensure a homogeneous magnetic field.
-
Standard Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: Set a spectral width of approximately 12-15 ppm, centered around 5-6 ppm.
-
Acquisition Time: Typically 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8-16 scans for a sufficient signal-to-noise ratio.
-
Temperature: 298 K (25 °C).
-
-
Data Acquisition: Acquire the Free Induction Decay (FID).
-
Data Processing:
-
Apply a Fourier transform to the FID.
-
Phase the spectrum manually or automatically.
-
Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
Integrate all signals.
-
Perform peak picking to identify the chemical shifts.
-
Protocol 3: ¹³C NMR Spectrum Acquisition
-
Instrument Setup: Use the same prepared sample and ensure the spectrometer is tuned for ¹³C observation.
-
Standard Parameters:
-
Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: Set a spectral width of approximately 200-220 ppm, centered around 100-110 ppm.
-
Acquisition Time: Typically 1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: A higher number of scans (e.g., 128-1024 or more) is generally required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.
-
Temperature: 298 K (25 °C).
-
-
Data Acquisition: Acquire the FID.
-
Data Processing:
-
Apply a Fourier transform to the FID.
-
Phase the spectrum.
-
Calibrate the spectrum using the solvent peak (CDCl₃ at 77.16 ppm).
-
Perform peak picking.
-
Visualization of Experimental Workflow
The following diagrams illustrate the key workflows in the NMR analysis of this compound.
Caption: Workflow for NMR sample preparation and data acquisition.
Caption: Step-by-step NMR data processing workflow.
Applications in Drug Development
The structural information obtained from NMR spectroscopy is vital in several stages of drug development:
-
Hit Identification and Validation: Confirming the structure of active compounds identified in screening campaigns.
-
Lead Optimization: Characterizing novel analogs to establish structure-activity relationships (SAR).
-
Process Chemistry: Monitoring reaction progress and identifying byproducts during scale-up synthesis.
-
Quality Control: Ensuring the identity, purity, and stability of the final active pharmaceutical ingredient (API).
By following the detailed protocols and utilizing the reference spectral data provided, researchers can confidently characterize this compound and its derivatives, accelerating the drug discovery and development process.
References
Mass spectrometry of "1-Butyl-5-oxo-L-proline"
An Application Note on the Quantitative Analysis of 1-Butyl-5-oxo-L-proline using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Introduction
This compound, a derivative of pyroglutamic acid, is a small polar molecule of interest in various fields, including metabolomics and pharmaceutical development, due to its structural similarity to endogenous metabolites. Accurate and robust quantification of such molecules in complex biological matrices is crucial for understanding their physiological roles and pharmacokinetic profiles. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers the high sensitivity and selectivity required for this type of analysis. This application note presents a proposed method for the extraction and quantification of this compound from biological plasma, serving as a comprehensive guide for researchers and drug development professionals. The protocol covers sample preparation, chromatographic separation, and mass spectrometric detection.
Experimental Protocols
Sample Preparation: Protein Precipitation
This protocol is designed for the extraction of this compound from a high-protein matrix like serum or plasma. Protein precipitation is a fast and effective method for removing the bulk of interfering proteins.[1][2]
Materials:
-
Human or animal plasma samples
-
This compound analytical standard
-
LC-MS grade acetonitrile (ACN) with 0.1% formic acid
-
LC-MS grade water with 0.1% formic acid
-
Microcentrifuge tubes (1.5 mL)
-
Pipettes and sterile tips
-
Vortex mixer
-
Microcentrifuge (capable of >12,000 x g)
-
HPLC vials with inserts
Procedure:
-
Spiking (for Calibration Curve and QCs): Prepare a stock solution of this compound in methanol/water (50:50 v/v). Serially dilute the stock to create spiking solutions for calibration standards and quality controls (QCs).
-
Precipitation: To 100 µL of plasma sample (blank, standard, QC, or unknown) in a 1.5 mL microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing 0.1% formic acid. The use of an internal standard is highly recommended for accurate quantification.
-
Mixing: Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the tubes at 12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer 200 µL of the clear supernatant to a clean HPLC vial. Avoid disturbing the protein pellet.
-
Dilution: Add 200 µL of LC-MS grade water with 0.1% formic acid to the vial. This step reduces the organic solvent concentration, improving peak shape in reverse-phase chromatography.
-
Final Mix: Cap the vial and vortex briefly. The sample is now ready for injection into the LC-MS/MS system.
Liquid Chromatography Method
This method is a starting point and should be optimized for specific instrumentation.
-
Instrument: HPLC or UHPLC system coupled to a tandem mass spectrometer.
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.[3]
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
Gradient:
-
0.0 - 1.0 min: 5% B
-
1.0 - 5.0 min: 5% to 95% B
-
5.0 - 6.0 min: 95% B
-
6.0 - 6.1 min: 95% to 5% B
-
6.1 - 8.0 min: 5% B (Re-equilibration)
-
Mass Spectrometry Method
Mass spectrometry parameters should be optimized by infusing a standard solution of this compound.
-
Instrument: Triple Quadrupole Mass Spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Ion Source Parameters (Typical Starting Points):
-
Capillary Voltage: 3.5 kV
-
Gas Temperature: 300°C
-
Gas Flow: 10 L/min
-
Nebulizer Pressure: 40 psi
-
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
Data Presentation
The following tables summarize the theoretical quantitative data for the analysis of this compound. The exact mass and fragmentation patterns are predicted based on its chemical structure.
Table 1: Analyte Properties and Theoretical Mass
| Parameter | Value |
|---|---|
| Compound Name | This compound |
| Molecular Formula | C₉H₁₅NO₂ |
| Monoisotopic Mass | 169.1103 g/mol |
| Precursor Ion (M+H)⁺ | 170.1176 m/z |
Table 2: Proposed MRM Transitions for Quantification
| Transition | Precursor Ion (m/z) | Product Ion (m/z) | Proposed Use | Collision Energy (eV) |
|---|---|---|---|---|
| 1 | 170.12 | 114.05 | Quantifier | 15 |
| 2 | 170.12 | 86.06 | Qualifier | 20 |
| 3 | 170.12 | 57.07 | Qualifier | 25 |
Note: Collision energies are starting points and require empirical optimization on the specific instrument used.
Visualizations
Experimental Workflow
The following diagram illustrates the complete workflow from sample receipt to final data analysis.
Caption: Workflow for this compound analysis.
Proposed Fragmentation Pathway
The fragmentation of protonated this compound is predicted to occur via characteristic losses of the butyl group and subsequent ring fragmentation.
Caption: Proposed CID fragmentation of [M+H]⁺ ion.
References
Application Notes and Protocols for 1-Butyl-5-oxo-L-proline and its Analogs in Neuroscience Research
Introduction
5-oxo-L-proline, also known as pyroglutamic acid, is a cyclic derivative of glutamic acid. It has garnered attention in neuroscience for its potential cognitive-enhancing (nootropic) effects.[1] Research suggests that pyroglutamic acid may improve memory and learning processes, potentially through the modulation of cholinergic and glutamatergic neurotransmitter systems.[2][3] The introduction of an N-alkyl substituent, such as a butyl group at the 1-position, may alter the compound's lipophilicity, blood-brain barrier permeability, and pharmacological activity. These application notes provide a framework for investigating the neuropharmacological properties of 1-Butyl-5-oxo-L-proline and similar derivatives.
Potential Applications in Neuroscience Research
Based on the known activities of pyroglutamic acid and other nootropic agents, potential research applications for this compound could include:
-
Cognitive Enhancement: Investigating its effects on learning and memory in various animal models.
-
Neuroprotection: Assessing its potential to protect neurons from excitotoxicity, oxidative stress, or other forms of neuronal damage.
-
Modulation of Neurotransmitter Systems: Studying its interaction with key neurotransmitter receptors, such as glutamate and acetylcholine receptors.[2][4]
-
Treatment of Age-Associated Memory Impairment: Evaluating its efficacy in reversing or mitigating age-related cognitive decline.[1]
Quantitative Data Summary
The following table summarizes key quantitative data for the parent compound, 5-oxo-L-proline (L-pyroglutamic acid), from published literature. This data can serve as a benchmark for comparative studies with this compound.
| Parameter | Compound | Value | Assay System | Reference |
| IC50 | L-Pyroglutamic Acid | 28.11 µM | 3H-L-glutamic acid binding in rat forebrain | [4] |
| IC50 | L-Glutamic Acid | 1.68 µM | 3H-L-glutamic acid binding in rat forebrain | [4] |
| IC50 | L-Aspartic Acid | 16.95 µM | 3H-L-glutamic acid binding in rat forebrain | [4] |
Experimental Protocols
The following are detailed methodologies for key experiments that could be adapted to study this compound.
This protocol is adapted from studies on L-pyroglutamic acid to assess the binding affinity of a test compound to glutamate receptors.[4]
Objective: To determine the in vitro binding affinity of this compound to glutamate receptors in rat brain tissue.
Materials:
-
Rat forebrain tissue
-
3H-L-glutamic acid (radioligand)
-
This compound (test compound)
-
Unlabeled L-glutamic acid (for non-specific binding determination)
-
Tris-HCl buffer (50 mM, pH 7.4)
-
Scintillation cocktail
-
Liquid scintillation counter
-
Glass fiber filters
Procedure:
-
Membrane Preparation: Homogenize fresh or frozen rat forebrain tissue in ice-cold Tris-HCl buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C. Resuspend the resulting pellet in fresh buffer.
-
Binding Assay: In a final volume of 1 ml, incubate the membrane preparation with 3H-L-glutamic acid at a fixed concentration and varying concentrations of this compound.
-
Incubation: Incubate the mixture at 37°C for 15 minutes.
-
Filtration: Terminate the incubation by rapid filtration through glass fiber filters under vacuum.
-
Washing: Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of 3H-L-glutamic acid (IC50 value).
This protocol is a standard behavioral assay to evaluate spatial learning and memory in rodents.
Objective: To assess the effect of this compound on spatial learning and memory in mice or rats.
Materials:
-
Morris water maze (a circular pool filled with opaque water)
-
Submerged platform
-
Animal tracking software
-
This compound
-
Vehicle (e.g., saline)
Procedure:
-
Acclimatization: Acclimate the animals to the experimental room for at least one hour before testing.
-
Drug Administration: Administer this compound or vehicle to the animals (e.g., via intraperitoneal injection) at a predetermined time before the training session.
-
Acquisition Phase (4-5 days):
-
Place the animal into the water maze from one of four starting positions.
-
Allow the animal to swim freely to find the hidden platform.
-
If the animal does not find the platform within a set time (e.g., 60 seconds), gently guide it to the platform.
-
Allow the animal to remain on the platform for a short period (e.g., 15-30 seconds).
-
Repeat for a set number of trials per day.
-
Record the escape latency (time to find the platform) and path length using the tracking software.
-
-
Probe Trial (24 hours after the last training session):
-
Remove the platform from the pool.
-
Place the animal in the maze and allow it to swim for a set time (e.g., 60 seconds).
-
Record the time spent in the target quadrant (where the platform was located) and the number of times the animal crosses the former platform location.
-
-
Data Analysis: Compare the escape latencies during the acquisition phase and the performance in the probe trial between the drug-treated and vehicle-treated groups.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the potential mechanism of action and experimental workflows for studying this compound.
Caption: Proposed signaling pathway for the nootropic action of this compound.
Caption: A logical workflow for the preclinical evaluation of this compound.
References
- 1. Pyroglutamic acid improves the age associated memory impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nootropic drugs and brain cholinergic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Investigations on the binding properties of the nootropic agent pyroglutamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Investigation of 1-Butyl-5-oxo-L-proline as a Potential Nootropic Agent
Disclaimer: The following information is provided for research and development purposes only. "1-Butyl-5-oxo-L-proline" is a novel compound, and there is currently no established body of research on its specific biological effects or its efficacy and safety as a nootropic agent. The protocols and discussions presented here are based on the known properties of its parent compound, 5-oxo-L-proline (also known as L-pyroglutamic acid), and theoretical considerations regarding the addition of a butyl group.
Introduction
5-oxo-L-proline is a naturally occurring amino acid derivative that plays a crucial role in the gamma-glutamyl cycle, a key pathway for glutathione synthesis and amino acid transport. This cycle is active in various tissues, including the brain. Glutamate, a product of 5-oxo-L-proline metabolism, is the primary excitatory neurotransmitter in the central nervous system and is vital for cognitive functions such as learning and memory. The N-butylation of 5-oxo-L-proline to form "this compound" is hypothesized to increase its lipophilicity, potentially enhancing its ability to cross the blood-brain barrier. This modification may lead to increased central nervous system bioavailability and, consequently, more pronounced effects on glutamate-related pathways relevant to nootropic activity.
Hypothetical Synthesis of this compound
A plausible synthetic route for this compound involves the N-alkylation of a protected L-pyroglutamic acid derivative followed by deprotection.
Experimental Protocol: Synthesis
Materials:
-
L-pyroglutamic acid
-
Thionyl chloride (SOCl₂)
-
Methanol (MeOH)
-
Sodium hydride (NaH)
-
1-Bromobutane
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Hexane
Procedure:
-
Esterification of L-pyroglutamic acid:
-
Suspend L-pyroglutamic acid (1 eq) in methanol.
-
Cool the mixture to 0°C and slowly add thionyl chloride (1.2 eq).
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Remove the solvent under reduced pressure to obtain the methyl ester of L-pyroglutamic acid.
-
-
N-Alkylation:
-
Dissolve the methyl L-pyroglutamate (1 eq) in anhydrous DMF.
-
Add sodium hydride (1.1 eq) portion-wise at 0°C under an inert atmosphere.
-
Stir the mixture for 30 minutes.
-
Add 1-bromobutane (1.2 eq) dropwise and allow the reaction to warm to room temperature.
-
Stir overnight.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.
-
-
Hydrolysis (Deprotection):
-
Dissolve the purified N-butyl-L-pyroglutamate methyl ester in a mixture of methanol and water.
-
Add an aqueous solution of sodium hydroxide (1.1 eq) and stir at room temperature until the reaction is complete (monitored by TLC).
-
Neutralize the reaction mixture with 1N HCl.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer, and remove the solvent to yield this compound.
-
Biological Context: The Gamma-Glutamyl Cycle
5-oxo-L-proline is a key intermediate in the gamma-glutamyl cycle. This six-enzyme pathway is responsible for the synthesis and degradation of glutathione (GSH), a critical antioxidant. In the brain, this cycle also contributes to the transport of amino acids and the regulation of the glutamate pool. An enzyme called 5-oxoprolinase catalyzes the conversion of 5-oxo-L-proline to L-glutamate, a reaction that requires ATP.[1][2]
Figure 1: The Gamma-Glutamyl Cycle.
Table 1: Key Enzymes and Reactions in the Gamma-Glutamyl Cycle
| Enzyme | Substrate(s) | Product(s) |
| γ-Glutamyl Transpeptidase | Glutathione, Amino Acid (extracellular) | γ-Glutamyl-Amino Acid, Cysteinylglycine |
| γ-Glutamyl Cyclotransferase | γ-Glutamyl-Amino Acid | 5-Oxo-L-proline, Amino Acid (intracellular) |
| 5-Oxoprolinase | 5-Oxo-L-proline, ATP | L-Glutamate, ADP, Pi |
| γ-Glutamylcysteine Synthetase | L-Glutamate, Cysteine, ATP | γ-Glutamylcysteine, ADP, Pi |
| Glutathione Synthetase | γ-Glutamylcysteine, Glycine, ATP | Glutathione, ADP, Pi |
| Dipeptidase | Cysteinylglycine | Cysteine, Glycine |
Proposed Mechanism of Nootropic Action (Hypothetical)
The potential nootropic effects of this compound are hypothesized to stem from its influence on central glutamate levels. By potentially increasing the delivery of the 5-oxo-L-proline moiety across the blood-brain barrier, the compound could serve as a more efficient precursor to glutamate via the action of 5-oxoprolinase. An increase in the readily available pool of glutamate could enhance synaptic plasticity, a fundamental process for learning and memory.
Figure 2: Hypothetical Mechanism of Action.
Experimental Protocols for Preclinical Evaluation
In Vitro Assessment of 5-Oxoprolinase Activity
Objective: To determine if this compound acts as a substrate or inhibitor of 5-oxoprolinase.
Materials:
-
Purified or recombinant 5-oxoprolinase
-
This compound
-
5-Oxo-L-proline (as a positive control)
-
ATP, MgCl₂, KCl
-
Glutamate dehydrogenase
-
NADH
-
α-Ketoglutarate
-
Spectrophotometer
Protocol:
-
Prepare a reaction mixture containing buffer (e.g., Tris-HCl, pH 7.8), ATP, MgCl₂, and KCl.
-
Add a known concentration of 5-oxoprolinase.
-
Initiate the reaction by adding the test compound (this compound) or the positive control (5-Oxo-L-proline).
-
Couple the production of glutamate to the glutamate dehydrogenase reaction, which oxidizes NADH to NAD⁺.
-
Monitor the decrease in absorbance at 340 nm, which is proportional to the rate of glutamate formation.
-
Calculate the kinetic parameters (Km and Vmax) to assess if this compound is a substrate.
-
To test for inhibition, perform the assay with varying concentrations of the test compound in the presence of the natural substrate, 5-Oxo-L-proline.
In Vivo Assessment of Nootropic Effects in a Rodent Model
Objective: To evaluate the effects of this compound on learning and memory.
Animal Model:
-
Adult male Wistar rats or C57BL/6 mice.
Experimental Groups:
-
Vehicle control (e.g., saline or appropriate solvent)
-
This compound (low dose)
-
This compound (medium dose)
-
This compound (high dose)
-
Positive control (e.g., Piracetam)
Protocol (Morris Water Maze):
-
Administer the test compound or vehicle orally or via intraperitoneal injection 30-60 minutes before each daily session.
-
Acquisition Phase (4-5 days):
-
Place the animal in a large circular pool of opaque water.
-
Allow the animal to swim and find a hidden platform.
-
Record the escape latency (time to find the platform) and path length using a video tracking system.
-
Conduct multiple trials per day.
-
-
Probe Trial (24 hours after the last acquisition trial):
-
Remove the platform from the pool.
-
Place the animal in the pool for a fixed duration (e.g., 60 seconds).
-
Measure the time spent in the target quadrant (where the platform was previously located).
-
Data Analysis:
-
Compare the escape latencies and path lengths during the acquisition phase between groups using repeated measures ANOVA.
-
Compare the time spent in the target quadrant during the probe trial using one-way ANOVA followed by post-hoc tests.
Future Directions
Should initial studies indicate that this compound has favorable properties, further research would be warranted. This would include pharmacokinetic studies to determine its absorption, distribution, metabolism, and excretion (ADME) profile, as well as comprehensive safety and toxicology assessments. Advanced neurochemical studies could also be employed to directly measure its impact on glutamate and glutathione levels in different brain regions.
References
- 1. Enzymatic conversion of 5-oxo-L-proline (L-pyrrolidone carboxylate) to L-glutamate coupled with cleavage of adenosine triphosphate to adenosine diphosphate, a reaction in the -glutamyl cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Accumulation of 5-Oxoproline in Mouse Tissues After Inhibition of 5-Oxoprolinase and Administration of Amino Acids: Evidence for Function of the γ-Glutamyl Cycle - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Characterization of 1-Butyl-5-oxo-L-proline: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
To date, there is a notable absence of published in vitro studies specifically investigating "1-Butyl-5-oxo-L-proline." The following application notes and protocols are presented as a projected research framework based on the well-documented biological activities of the parent molecule, L-proline, and its analogs. These hypothetical studies are designed to guide researchers in the potential characterization of this novel compound.
Introduction
L-proline, a proteinogenic amino acid, plays a crucial role in a variety of cellular processes beyond protein synthesis, including cell signaling, redox homeostasis, and metabolism.[1][2] Analogs of L-proline have been developed to study and modulate these functions, with some showing potential as therapeutic agents.[1][3] "this compound" is a synthetic derivative of 5-oxo-L-proline (also known as pyroglutamic acid), a metabolite of L-proline. The addition of a butyl group at the N1 position may alter its chemical properties, cellular uptake, and biological activity compared to its parent compounds.
These application notes provide a comprehensive guide to the initial in vitro characterization of "this compound," focusing on its potential effects on cell proliferation, modulation of the mTORC1 signaling pathway, and its role in cellular redox balance.
Assessment of Cellular Proliferation
L-proline is known to influence the proliferation of various cell types, including stem and cancer cells.[2] Therefore, a primary step in characterizing "this compound" is to assess its impact on cell viability and proliferation.
Application Note:
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is indicative of cell viability and proliferation.[4][5][6] This assay is based on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of metabolically active cells into purple formazan crystals.[5] The amount of formazan produced is proportional to the number of viable cells.
Experimental Protocol: MTT Assay
Materials:
-
HEK293 cells (or other cell line of interest)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
"this compound" stock solution (dissolved in a suitable solvent, e.g., DMSO or sterile water)
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of "this compound" in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent used for the stock solution) and a positive control (a known proliferation inducer or inhibitor, if available).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT reagent to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Gently mix the contents of each well and measure the absorbance at 570 nm using a microplate reader.
Hypothetical Data Presentation:
| Concentration of "this compound" (µM) | Absorbance at 570 nm (Mean ± SD) | Cell Viability (%) |
| 0 (Vehicle Control) | 1.20 ± 0.08 | 100 |
| 1 | 1.25 ± 0.07 | 104 |
| 10 | 1.35 ± 0.09 | 113 |
| 50 | 1.50 ± 0.11 | 125 |
| 100 | 1.10 ± 0.06 | 92 |
| 200 | 0.80 ± 0.05 | 67 |
Investigation of mTORC1 Signaling Pathway Modulation
The mTORC1 (mammalian target of rapamycin complex 1) signaling pathway is a central regulator of cell growth, proliferation, and metabolism.[7][8][9] L-proline has been shown to activate the mTORC1 pathway.[10] Investigating the effect of "this compound" on this pathway can provide insights into its mechanism of action.
Application Note:
Western blotting is a widely used technique to detect and quantify specific proteins in a sample.[11] By analyzing the phosphorylation status of key downstream effectors of mTORC1, such as p70S6 Kinase (p70S6K) and 4E-Binding Protein 1 (4E-BP1), the activation state of the pathway can be determined.[8]
Experimental Protocol: Western Blot for mTORC1 Signaling
Materials:
-
Cells treated with "this compound" as described in the proliferation assay.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels.
-
PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-phospho-p70S6K (Thr389), anti-p70S6K, anti-phospho-4E-BP1 (Thr37/46), anti-4E-BP1, anti-β-actin (loading control).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) detection reagent.
Procedure:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.[12]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Hypothetical Data Presentation:
| Treatment | p-p70S6K / Total p70S6K (Fold Change vs. Control) | p-4E-BP1 / Total 4E-BP1 (Fold Change vs. Control) |
| Vehicle Control | 1.0 | 1.0 |
| "this compound" (10 µM) | 1.8 | 1.5 |
| "this compound" (50 µM) | 2.5 | 2.1 |
| Rapamycin (mTOR inhibitor) | 0.2 | 0.3 |
Evaluation of Redox Environment Modulation
L-proline and its analogs have been implicated in modulating the cellular redox environment, with some acting as scavengers of reactive oxygen species (ROS).[13][14][15][16] Assessing the impact of "this compound" on ROS levels is crucial for understanding its potential cytoprotective or cytotoxic effects.
Application Note:
The DCFDA (2',7'-dichlorofluorescin diacetate) assay is a common method for measuring intracellular ROS. DCFDA is a cell-permeable, non-fluorescent compound that is deacetylated by cellular esterases to DCFH, which is then oxidized by ROS into the highly fluorescent DCF. The fluorescence intensity is proportional to the amount of ROS.
Experimental Protocol: Intracellular ROS Measurement
Materials:
-
Cells treated with "this compound".
-
DCFDA solution (e.g., 10 µM in serum-free medium).
-
Hydrogen peroxide (H2O2) as a positive control for ROS induction.
-
N-acetylcysteine (NAC) as a ROS scavenger (negative control).
-
Black, clear-bottom 96-well plates.
-
Fluorescence microplate reader.
Procedure:
-
Cell Seeding and Treatment: Seed cells in a black, clear-bottom 96-well plate and treat with "this compound" for the desired time.
-
DCFDA Loading: Remove the treatment medium and wash the cells with PBS. Add 100 µL of DCFDA solution to each well and incubate for 30-60 minutes at 37°C.
-
ROS Induction (Optional): To test the antioxidant potential, after DCFDA loading, you can expose the cells to an ROS inducer like H2O2 in the presence or absence of "this compound".
-
Fluorescence Measurement: Wash the cells with PBS to remove excess DCFDA. Add 100 µL of PBS to each well and measure the fluorescence intensity with an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.
Hypothetical Data Presentation:
| Treatment | Fluorescence Intensity (Arbitrary Units, Mean ± SD) | ROS Level (% of Control) |
| Vehicle Control | 5000 ± 350 | 100 |
| "this compound" (50 µM) | 3500 ± 280 | 70 |
| H2O2 (100 µM) | 15000 ± 1200 | 300 |
| "this compound" (50 µM) + H2O2 (100 µM) | 8000 ± 650 | 160 |
| NAC (1 mM) + H2O2 (100 µM) | 6000 ± 450 | 120 |
Visualizations
Caption: Hypothetical workflow for the in vitro characterization of this compound.
Caption: Simplified mTORC1 signaling pathway potentially modulated by proline analogs.
Caption: Logical relationship of proline analog-mediated ROS modulation and cell survival.
References
- 1. Proline Derivatives and Analogs [sigmaaldrich.com]
- 2. Frontiers | The Multifaceted Roles of Proline in Cell Behavior [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. cosmobiousa.com [cosmobiousa.com]
- 7. mTOR Signaling in Growth, Metabolism, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. origene.com [origene.com]
- 9. journals.biologists.com [journals.biologists.com]
- 10. L-Proline Activates Mammalian Target of Rapamycin Complex 1 and Modulates Redox Environment in Porcine Trophectoderm Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 12. ccrod.cancer.gov [ccrod.cancer.gov]
- 13. Proline is a quencher of singlet oxygen and superoxide both in in vitro systems and isolated thylakoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Proline modulates the intracellular redox environment and protects mammalian cells against oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Proline and Proline Analogues Improve Development of Mouse Preimplantation Embryos by Protecting Them against Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Application Notes: Cell Permeability Assays for 1-Butyl-5-oxo-L-proline
Introduction
1-Butyl-5-oxo-L-proline is a novel small molecule with therapeutic potential. A critical step in its development is the characterization of its absorption, distribution, metabolism, and excretion (ADME) properties. Cell permeability is a key determinant of oral bioavailability and distribution to target tissues. This document provides an overview and detailed protocols for three standard in vitro assays to assess the cell permeability of this compound: the Parallel Artificial Membrane Permeability Assay (PAMPA), the Caco-2 Permeability Assay, and the Madin-Darby Canine Kidney (MDCK) Permeability Assay.
1. Overview of Permeability Assays
Choosing the right permeability assay depends on the specific question being addressed.
-
PAMPA: This is a non-cell-based assay that models passive diffusion across a lipid membrane.[1][2] It is a high-throughput, cost-effective method for early-stage screening to predict passive, transcellular permeability.[2][3] PAMPA does not account for active transport or paracellular routes.[1][3]
-
Caco-2 Permeability Assay: This assay utilizes a human colon adenocarcinoma cell line (Caco-2) that differentiates into a polarized monolayer of enterocytes, mimicking the intestinal epithelium.[4][5][6] It is considered the gold standard for predicting human oral absorption because it accounts for passive diffusion, paracellular transport, and active transport mediated by uptake and efflux proteins.[4][5]
-
MDCK Permeability Assay: This assay uses a cell line derived from canine kidney epithelial cells. MDCK cells form tight monolayers and are often used to predict blood-brain barrier (BBB) penetration. Genetically engineered MDCK cells that overexpress specific transporters, such as P-glycoprotein (MDR1-MDCK), are valuable tools for identifying substrates of efflux pumps.
Comparison of Key Permeability Assays
| Feature | PAMPA | Caco-2 Assay | MDCK Assay |
| Model | Artificial lipid membrane | Differentiated human intestinal epithelial cells | Canine kidney epithelial cells (often transfected) |
| Transport Mechanisms | Passive diffusion only[1][2] | Passive, Paracellular, Active Transport (Uptake & Efflux)[5] | Passive, Paracellular, and specific Active Transport (e.g., P-gp) |
| Primary Application | High-throughput screening for passive permeability | Predicting human intestinal absorption[4][5][7] | Predicting BBB permeability and identifying efflux substrates |
| Assay Time | 5-16 hours[2] | ~21 days for cell differentiation + assay time[4][6] | 4-5 days for cell differentiation + assay time |
| Throughput | High | Low to Medium | Medium |
| Cost | Low | High | Medium |
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol is designed to assess the passive permeability of this compound.
Materials:
-
PAMPA plate (e.g., 96-well filter plate and acceptor plate)
-
Lecithin/dodecane solution (or other suitable lipid solution)[3]
-
Phosphate-buffered saline (PBS), pH 7.4
-
This compound stock solution (e.g., 10 mM in DMSO)
-
High and low permeability control compounds (e.g., Propranolol and Atenolol)
-
Plate shaker
-
LC-MS/MS or UV-Vis spectrophotometer for analysis
Procedure:
-
Prepare Dosing Solutions: Dilute the this compound stock solution and control compounds in PBS to a final concentration (e.g., 10 µM) with a final DMSO concentration of ≤1%.[3][8]
-
Coat the Donor Plate: Gently add 5 µL of the lipid solution to the membrane of each well in the donor filter plate. Allow the solvent to evaporate completely.[3]
-
Prepare the Acceptor Plate: Add 300 µL of PBS to each well of the acceptor plate.[3]
-
Start the Assay: Add 150-200 µL of the dosing solutions to the corresponding wells of the coated donor plate.[3]
-
Carefully place the donor plate onto the acceptor plate to form a "sandwich."
-
Incubation: Incubate the plate assembly at room temperature for 5 to 16 hours on a plate shaker.[9]
-
Sampling: After incubation, separate the plates. Collect samples from both the donor and acceptor wells for quantitative analysis.
-
Analysis: Determine the concentration of this compound in the donor and acceptor wells using a validated analytical method like LC-MS/MS.
Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation:
Papp = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - (Ca(t) / Ceq))
Where:
-
Vd = Volume of donor well
-
Va = Volume of acceptor well
-
A = Area of the membrane
-
t = Incubation time
-
Ca(t) = Concentration in the acceptor well at time t
-
Ceq = Equilibrium concentration
Protocol 2: Caco-2 Permeability Assay
This protocol assesses both passive and active transport of this compound across an intestinal barrier model.
Materials:
-
Caco-2 cells (e.g., ATCC HTB-37)
-
Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, antibiotics)[6]
-
Transwell® permeable supports (e.g., 24-well format)
-
Hanks' Balanced Salt Solution (HBSS) or similar transport buffer
-
This compound stock solution
-
Control compounds (e.g., Propranolol, Atenolol, Digoxin)
-
Transepithelial Electrical Resistance (TEER) meter[6]
-
Lucifer yellow for monolayer integrity check
-
LC-MS/MS for analysis
Procedure:
-
Cell Seeding and Differentiation:
-
Seed Caco-2 cells onto the apical side of the Transwell® inserts at an appropriate density.
-
Culture the cells for 21-28 days, changing the medium every 2-3 days, to allow for differentiation into a polarized monolayer.[6]
-
-
Monolayer Integrity Check:
-
Before the experiment, measure the TEER of each well. Only use monolayers with TEER values above a predetermined threshold (e.g., ≥200 Ω·cm²).[10]
-
-
Prepare Dosing Solutions: Prepare the dosing solution of this compound (e.g., 10 µM) and controls in transport buffer.[5]
-
Permeability Measurement (Bidirectional):
-
Apical to Basolateral (A→B) Transport:
-
Wash the cell monolayers with pre-warmed transport buffer.
-
Add the dosing solution to the apical (donor) compartment and fresh buffer to the basolateral (receiver) compartment.[10]
-
-
Basolateral to Apical (B→A) Transport:
-
Add the dosing solution to the basolateral (donor) compartment and fresh buffer to the apical (receiver) compartment.[10]
-
-
-
Incubation: Incubate the plates at 37°C with 5% CO₂ for a defined period (e.g., 2 hours), often with gentle shaking.[5]
-
Sampling and Analysis: At the end of the incubation, collect samples from the receiver compartments for LC-MS/MS analysis. A sample from the donor compartment is also taken to calculate mass balance.
Data Analysis:
-
Apparent Permeability (Papp): Papp (cm/s) = (dQ/dt) / (A * C₀) Where:
-
dQ/dt = Rate of permeation (amount of compound in receiver compartment per time)
-
A = Surface area of the membrane
-
C₀ = Initial concentration in the donor compartment
-
-
Efflux Ratio (ER): ER = Papp (B→A) / Papp (A→B) An efflux ratio greater than 2 suggests that the compound is a substrate for active efflux.
Protocol 3: MDR1-MDCK Permeability Assay
This protocol is used to determine if this compound is a substrate of the P-glycoprotein (P-gp) efflux transporter.
Materials:
-
MDR1-MDCKII cells
-
Cell culture medium
-
Transwell® permeable supports
-
Transport buffer (e.g., HBSS)
-
This compound stock solution
-
Control compounds (e.g., Prazosin as a P-gp substrate)
-
TEER meter
-
LC-MS/MS for analysis
Procedure:
-
Cell Seeding and Culture: Seed MDR1-MDCKII cells on Transwell® inserts and culture for 4-5 days to form a confluent monolayer.
-
Monolayer Integrity: Confirm monolayer integrity by measuring TEER (e.g., >350 Ω·cm²) and/or checking the leakage of a fluorescent marker like Lucifer yellow.[11]
-
Bidirectional Transport Assay:
-
Perform the A→B and B→A transport experiments as described in the Caco-2 protocol.
-
The test compound is typically incubated at 10 µM for 1-2 hours at 37°C.[11]
-
-
Sampling and Analysis: Collect samples from donor and receiver compartments and analyze by LC-MS/MS.
Data Analysis:
-
Calculate Papp (A→B) and Papp (B→A) as described for the Caco-2 assay.
-
Calculate the Efflux Ratio (ER). An ER ≥ 2 is a strong indicator that this compound is a substrate of P-gp.
Data Presentation and Interpretation
Quantitative results for this compound should be summarized in a table for clear comparison.
Table 1: Permeability Data for this compound
| Assay | Papp (A→B) (10⁻⁶ cm/s) | Papp (B→A) (10⁻⁶ cm/s) | Efflux Ratio (ER) | Permeability Classification |
| PAMPA | [Insert Value] | N/A | N/A | [Low/Medium/High] |
| Caco-2 | [Insert Value] | [Insert Value] | [Calculate Value] | [Low/Medium/High] |
| MDR1-MDCK | [Insert Value] | [Insert Value] | [Calculate Value] | [Low/Medium/High] |
| Propranolol | >10 | >10 | ~1 | High (Control) |
| Atenolol | <1 | <1 | ~1 | Low (Control) |
| Digoxin | <1 | >2 | >2 | Low / Efflux Substrate (Control) |
Interpretation Guide:
-
High Permeability (Papp > 10 x 10⁻⁶ cm/s): Likely to be well absorbed.
-
Medium Permeability (Papp 1-10 x 10⁻⁶ cm/s): Absorption is variable.
-
Low Permeability (Papp < 1 x 10⁻⁶ cm/s): Likely to be poorly absorbed.
-
Efflux Ratio > 2: Suggests active efflux, which can limit net absorption and tissue penetration.
Visualizations
Caption: Workflow for a cell-based permeability assay (Caco-2 or MDCK).
Caption: Decision tree for interpreting permeability assay data.
References
- 1. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 2. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 3. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 4. Caco-2 Permeability Assay Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 5. enamine.net [enamine.net]
- 6. caco-2 cell permeability assay for intestinal absorption .pptx [slideshare.net]
- 7. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 8. Parallel Artificial Membrane Permeability Assay (PAMPA) - Lokey Lab Protocols [lokeylab.wikidot.com]
- 9. researchgate.net [researchgate.net]
- 10. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 11. In-vitro MDR1-MDCKII permeability assay [slack.protocols.io:8443]
Application Notes and Protocols: Pharmacokinetics of 1-Butyl-5-oxo-L-proline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The addition of a butyl group to the nitrogen atom of the 5-oxo-L-proline ring is a chemical modification known as N-alkylation. This modification can significantly alter the physicochemical and pharmacokinetic properties of the parent molecule, potentially impacting its therapeutic efficacy and safety profile[5][6][7][8]. These notes are intended to guide researchers in the preclinical evaluation of this compound.
Predicted Pharmacokinetic Profile
The pharmacokinetic properties of 1-Butyl-5-oxo-L-proline are anticipated to be influenced by the N-butyl group. N-alkylation generally increases lipophilicity, which can affect absorption and distribution. The metabolic fate of N-alkylated compounds often involves enzymatic cleavage of the N-alkyl group[5][6][7].
Absorption
The increased lipophilicity conferred by the butyl group may enhance the oral bioavailability of this compound compared to its parent compound, 5-oxo-L-proline, by facilitating its passage across the gastrointestinal membrane. However, the extent of absorption will also depend on other factors such as its solubility and potential interactions with membrane transporters.
Distribution
Following absorption, this compound is expected to distribute into various tissues. Its increased lipophilicity may lead to a larger volume of distribution compared to more polar compounds. The extent of plasma protein binding is another critical parameter that will influence its distribution and availability to target tissues.
Metabolism
The primary metabolic pathway for this compound is predicted to be N-dealkylation, a common metabolic reaction for N-alkylated compounds catalyzed by cytochrome P450 (CYP) enzymes in the liver[5][6][7]. This process would cleave the N-butyl group, yielding 5-oxo-L-proline and a butyl-derived metabolite. The resulting 5-oxo-L-proline would then enter its endogenous metabolic pathway, the γ-glutamyl cycle[1][2][3][4].
Excretion
The metabolites of this compound, including 5-oxo-L-proline and derivatives of the butyl group, are expected to be more polar than the parent compound, facilitating their excretion, primarily through the kidneys into the urine. A portion of the parent compound may also be excreted unchanged.
Quantitative Data Summary
As no direct experimental data for this compound is available, the following table presents hypothetical pharmacokinetic parameters that would be the target of the experimental protocols described below. For comparative purposes, data for related compounds could be populated here as it becomes available through experimentation.
| Parameter | Symbol | Predicted Value/Range | Method of Determination |
| Bioavailability | F | > 20% | In vivo studies with oral and IV administration |
| Apparent Volume of Distribution | Vd | 1 - 5 L/kg | In vivo pharmacokinetic modeling |
| Plasma Protein Binding | % Bound | 50 - 90% | Equilibrium dialysis, ultrafiltration |
| Clearance | CL | 10 - 50 mL/min/kg | In vivo pharmacokinetic modeling |
| Half-life | t½ | 1 - 4 hours | In vivo pharmacokinetic modeling |
| Major Metabolite(s) | - | 5-oxo-L-proline | In vitro and in vivo metabolite identification |
| Primary Route of Excretion | - | Renal | Mass balance studies |
Experimental Protocols
The following are detailed methodologies for key experiments to determine the pharmacokinetic profile of this compound.
Protocol 1: In Vitro Metabolic Stability Assessment
Objective: To determine the rate of metabolism of this compound in liver microsomes.
Materials:
-
This compound
-
Pooled human liver microsomes (or from other species of interest)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (with internal standard for LC-MS/MS analysis)
-
Incubator/shaking water bath (37°C)
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, methanol).
-
In a microcentrifuge tube, combine liver microsomes, phosphate buffer, and the test compound to a final concentration of 1 µM.
-
Pre-warm the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant for the remaining concentration of this compound using a validated LC-MS/MS method.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Protocol 2: Plasma Protein Binding Assay
Objective: To determine the extent to which this compound binds to plasma proteins.
Materials:
-
This compound
-
Fresh frozen plasma (human or other species)
-
Phosphate buffered saline (PBS, pH 7.4)
-
Equilibrium dialysis apparatus (e.g., RED device)
-
Incubator (37°C)
-
LC-MS/MS system
Procedure:
-
Spike plasma with this compound to a final concentration of 1 µM.
-
Add the spiked plasma to one chamber of the dialysis unit and PBS to the other chamber, separated by a semi-permeable membrane.
-
Incubate the apparatus at 37°C with gentle shaking until equilibrium is reached (typically 4-6 hours).
-
At the end of the incubation, collect samples from both the plasma and buffer chambers.
-
Determine the concentration of this compound in both samples by LC-MS/MS.
-
Calculate the fraction unbound (fu) and the percentage of plasma protein binding.
Protocol 3: In Vivo Pharmacokinetic Study in Rodents
Objective: To determine the pharmacokinetic profile of this compound after intravenous and oral administration.
Materials:
-
This compound
-
Male Sprague-Dawley rats (or other suitable rodent model)
-
Vehicle for dosing (e.g., saline for IV, 0.5% methylcellulose for oral)
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Fast animals overnight prior to dosing.
-
Administer this compound either intravenously (e.g., 1 mg/kg) via the tail vein or orally (e.g., 10 mg/kg) by gavage.
-
Collect blood samples at predetermined time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose).
-
Process blood samples to obtain plasma.
-
Analyze the plasma samples for the concentration of this compound using a validated LC-MS/MS method.
-
Use pharmacokinetic software to calculate key parameters such as clearance (CL), volume of distribution (Vd), half-life (t½), and oral bioavailability (F).
Visualizations
The following diagrams illustrate the predicted metabolic pathway and a general workflow for pharmacokinetic studies.
Caption: Predicted metabolic fate of this compound.
Caption: General workflow for an in vivo pharmacokinetic study.
References
- 1. The metabolic formation and utilization of 5-oxo-L-proline (L-pyroglutamate, L-pyrrolidone carboxylate) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. L-Pyroglutamic Acid | C5H7NO3 | CID 7405 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Pyroglutamic acid - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Computationally Assessing the Bioactivation of Drugs by N-Dealkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N-Dealkylation of Amines [ouci.dntb.gov.ua]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: 1-Butyl-5-oxo-L-proline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Butyl-5-oxo-L-proline. The information is designed to address common stability-related issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For long-term storage, it is recommended to store this compound as a solid in a tightly sealed container at 2-8°C, protected from moisture and light. For solutions, it is advisable to prepare them fresh. If short-term storage of a stock solution is necessary, it should be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[1]
Q2: What solvents are suitable for dissolving this compound?
This compound is expected to be soluble in a range of organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO). Aqueous solubility may be limited but can be enhanced by using co-solvents. Always use high-purity, anhydrous solvents when preparing solutions for stability studies to avoid premature degradation.
Q3: What are the primary degradation pathways for this compound in solution?
The two most probable degradation pathways for this compound in solution are:
-
Hydrolysis of the butyl ester: This reaction is catalyzed by acidic or basic conditions and results in the formation of L-Pyroglutamic acid and butanol.
-
Hydrolysis of the lactam (amide) ring: This is generally slower than ester hydrolysis but can occur under more forceful conditions (e.g., strong acid or base) to yield a derivative of glutamic acid.
Q4: How can I monitor the stability of this compound in my experimental solutions?
The stability of this compound can be monitored using High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection. A decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products over time indicate instability.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of compound activity or inconsistent results. | Degradation of this compound in the experimental solution. | Prepare fresh solutions before each experiment. If using a stock solution, verify its integrity via HPLC. Consider performing a forced degradation study to understand its stability in your specific buffer and temperature conditions. |
| Appearance of unknown peaks in chromatograms. | The new peaks are likely degradation products such as L-Pyroglutamic acid. | Co-inject a standard of L-Pyroglutamic acid to confirm the identity of the degradation peak. Use LC-MS to identify the mass of the unknown peaks to confirm their identity. |
| Precipitation of the compound in aqueous buffers. | Low aqueous solubility of this compound. | Prepare a concentrated stock solution in an organic solvent like DMSO and dilute it into the aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your assay. The use of solubility enhancers may also be explored. |
Experimental Protocols
Protocol 1: HPLC Method for Stability Analysis of this compound
This protocol outlines a general HPLC method that can be adapted to monitor the stability of this compound.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: Start with a low percentage of Mobile Phase B (e.g., 5%) and increase linearly to a high percentage (e.g., 95%) over 10-15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm or Mass Spectrometry.
-
Injection Volume: 10 µL.
-
Procedure:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., Methanol).
-
Dilute the stock solution to the desired experimental concentration in the buffer or solvent of interest.
-
Analyze the initial sample (T=0) by injecting it into the HPLC system.
-
Incubate the solution under the desired experimental conditions (e.g., specific temperature, pH).
-
At various time points, withdraw aliquots, and if necessary, quench any reaction and dilute the samples before injecting them into the HPLC.
-
Monitor the decrease in the peak area of this compound and the increase in the peak areas of any degradation products.
-
Visualizations
Caption: Workflow for assessing the stability of this compound in solution.
Caption: Potential degradation pathways of this compound in aqueous solutions.
References
"1-Butyl-5-oxo-L-proline" degradation and hydrolysis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1-Butyl-5-oxo-L-proline. The information addresses potential issues related to its degradation and hydrolysis during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation products of this compound?
The primary degradation pathway for this compound is the hydrolysis of the internal lactam (amide) bond in the 5-oxoproline ring. This reaction opens the ring to form N-butyl-L-glutamic acid. Under harsh conditions, further degradation of the resulting amino acid may occur.
Q2: How does pH affect the stability of this compound?
The stability of this compound is expected to be pH-dependent. The lactam ring of the 5-oxoproline moiety is susceptible to both acid- and base-catalyzed hydrolysis. Generally, the compound will be most stable at neutral pH and will degrade more rapidly at acidic and alkaline pH.
Q3: What analytical methods are suitable for monitoring the degradation of this compound?
Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is a common and effective method for monitoring the degradation of this compound and quantifying its degradation products. Mass spectrometry (LC-MS) can be used for identification of the degradation products.
Troubleshooting Guides
Issue 1: Rapid Degradation of this compound in Solution
-
Symptom: Significant decrease in the concentration of this compound over a short period in your experimental setup.
-
Potential Causes:
-
Inappropriate pH: The pH of your solution may be too acidic or too alkaline, accelerating hydrolysis.
-
High Temperature: Elevated temperatures can increase the rate of hydrolysis.
-
Enzymatic Contamination: If using biological samples, enzymatic activity may be degrading the compound. The enzyme 5-oxoprolinase, for instance, is known to catalyze the conversion of 5-oxo-L-proline to L-glutamic acid.[1][2]
-
-
Solutions:
-
pH Control: Maintain the pH of your solution within a neutral range (pH 6-8) using a suitable buffer system.
-
Temperature Control: Perform experiments at controlled, lower temperatures where possible.
-
Enzyme Inhibition: If enzymatic degradation is suspected, consider adding appropriate enzyme inhibitors or using heat-inactivated biological matrices.
-
Issue 2: Appearance of Unexpected Peaks in Chromatogram
-
Symptom: Your analytical chromatogram (e.g., HPLC) shows one or more unexpected peaks that increase over time, while the peak for this compound decreases.
-
Potential Causes:
-
Hydrolysis: The primary unexpected peak is likely N-butyl-L-glutamic acid, the hydrolysis product.
-
Side Reactions: Depending on the reaction conditions and the presence of other reactive species, other minor degradation products may form.
-
-
Solutions:
-
Peak Identification: Use a technique like LC-MS to identify the mass of the unexpected peak(s) and confirm if it corresponds to the expected hydrolysis product.
-
Reference Standard: If available, run a standard of the suspected degradation product (N-butyl-L-glutamic acid) to confirm its retention time.
-
Optimize Conditions: Adjust experimental conditions (pH, temperature, solvent) to minimize the formation of degradation products.
-
Hypothetical Stability Data
The following table presents hypothetical data on the stability of this compound at different pH values when incubated at 37°C for 24 hours.
| pH | Initial Concentration (µM) | Concentration after 24h (µM) | % Degradation |
| 3.0 | 100 | 65 | 35% |
| 5.0 | 100 | 85 | 15% |
| 7.4 | 100 | 95 | 5% |
| 9.0 | 100 | 70 | 30% |
Note: This data is for illustrative purposes only and may not reflect actual experimental results.
Experimental Protocols
Protocol 1: pH Stability Assessment of this compound
-
Buffer Preparation: Prepare a series of buffers with different pH values (e.g., pH 3, 5, 7.4, 9).
-
Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO).
-
Incubation: Add a known concentration of the this compound stock solution to each buffer to a final concentration (e.g., 100 µM). Incubate the solutions at a constant temperature (e.g., 37°C).
-
Sampling: At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.
-
Quenching: Immediately quench any further degradation by adding an equal volume of a strong acid (e.g., 10% trichloroacetic acid) or by freezing at -80°C.
-
Analysis: Analyze the samples by RP-HPLC to determine the concentration of remaining this compound and the formation of any degradation products.
Protocol 2: Analytical Method using RP-HPLC
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
Visualizations
Caption: Hypothesized degradation pathway of this compound.
Caption: Experimental workflow for assessing compound stability.
References
- 1. Enzymatic conversion of 5-oxo-L-proline (L-pyrrolidone carboxylate) to L-glutamate coupled with cleavage of adenosine triphosphate to adenosine diphosphate, a reaction in the -glutamyl cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Resolution of 5-oxo-L-prolinase into a 5-oxo-L-proline-dependent ATPase and a coupling protein - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 1-Butyl-5-oxo-L-proline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with 1-Butyl-5-oxo-L-proline.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its potential applications?
This compound is a derivative of L-proline, an amino acid crucial for protein structure and function. Proline and its derivatives are involved in various biological processes, including signal transduction, transcription, and cell motility.[1][2] N-acyl amino acids, a class to which this compound belongs, have applications in cosmetics, food, and pharmaceutical industries. While specific applications of this compound are still under investigation, its structural similarity to other bioactive proline derivatives suggests potential roles in modulating cellular signaling pathways.[1][3][4]
Q2: I am having difficulty dissolving this compound. What are its general solubility characteristics?
Predicted Physicochemical Properties of Related Compounds:
| Compound | Molecular Weight ( g/mol ) | XLogP3 |
| tert-Butyl 5-oxo-L-prolinate | 185.22 | 0.5 |
| 5-Oxo-L-proline | 129.11 | -0.8 |
| 5-Oxo-L-prolyl-L-proline | 226.23 | -0.7 |
Note: XLogP3 is a computed measure of hydrophobicity. A higher value indicates greater hydrophobicity and potentially lower aqueous solubility.
Q3: What solvents should I try for dissolving this compound?
Based on the structure, a logical starting point for solubilization would be polar organic solvents. Consider trying the following, starting with the most polar:
-
Dimethyl sulfoxide (DMSO)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Methanol
For aqueous buffers, the solubility is likely to be pH-dependent.
Troubleshooting Guide: Addressing Solubility Issues
If you are encountering precipitation or incomplete dissolution of this compound during your experiments, follow this troubleshooting guide.
Issue 1: Compound precipitates out of aqueous solution.
-
Cause: The compound has low aqueous solubility at the working concentration and pH.
-
Troubleshooting Steps:
-
pH Adjustment: The carboxylic acid moiety of this compound suggests that its solubility will be influenced by pH. Try adjusting the pH of your aqueous buffer. Increasing the pH above the pKa of the carboxylic acid will deprotonate it, forming a more soluble salt. Conversely, decreasing the pH may be necessary if the compound has a basic functional group.
-
Use of Co-solvents: Prepare a concentrated stock solution in an organic solvent like DMSO or ethanol. Then, dilute this stock solution into your aqueous experimental medium. Ensure the final concentration of the organic solvent is low enough not to affect your experimental system (typically <1%).
-
Employ Solubilizing Agents: Consider the use of surfactants or cyclodextrins to enhance aqueous solubility. The choice of agent will depend on the specifics of your experiment.
-
Issue 2: Difficulty preparing a concentrated stock solution.
-
Cause: The compound may have limited solubility even in common organic solvents at high concentrations.
-
Troubleshooting Steps:
-
Gentle Heating: Gently warm the solvent and compound mixture. Be cautious, as excessive heat can degrade the compound.
-
Sonication: Use a sonicator to aid in the dissolution process.
-
Test a Range of Solvents: If DMSO or ethanol are not effective, explore other polar aprotic solvents like DMF or N-methyl-2-pyrrolidone (NMP). Always perform a small-scale test first.
-
Experimental Protocols
Protocol 1: General Method for Solubility Determination (Shake-Flask Method)
-
Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, buffer, organic solvent) in a sealed vial.
-
Agitate the vial at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, allow the undissolved solid to settle.
-
Carefully remove an aliquot of the supernatant and filter it through a syringe filter (e.g., 0.22 µm) to remove any remaining solid particles.
-
Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as HPLC-UV or LC-MS.
-
The determined concentration represents the equilibrium solubility of the compound in that solvent at that temperature.
Visualizations
Below are diagrams illustrating a relevant signaling pathway and a general workflow for addressing compound solubility issues.
Caption: Workflow for addressing solubility issues.
Caption: Potential signaling pathways involving proline derivatives.[1]
References
- 1. Proline, a unique amino acid whose polymer, polyproline II helix, and its analogues are involved in many biological processes: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | The Multifaceted Roles of Proline in Cell Behavior [frontiersin.org]
- 4. Enzymatic Strategies for the Biosynthesis of N-Acyl Amino Acid Amides [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 1-Butyl-5-oxo-L-proline
This guide provides troubleshooting and frequently asked questions for researchers engaged in the synthesis of 1-Butyl-5-oxo-L-proline. The information is structured to address common challenges and optimize reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most direct and commonly inferred method for the synthesis of this compound is the N-alkylation of L-pyroglutamic acid (also known as 5-oxo-L-proline). This involves the reaction of L-pyroglutamic acid with a suitable butylating agent, such as butyl bromide or butyl iodide, in the presence of a base.
Q2: I am experiencing low to no yield of the desired product. What are the potential causes?
Low yields can stem from several factors:
-
Ineffective Deprotonation: The nitrogen on the lactam ring of pyroglutamic acid needs to be deprotonated for the alkylation to occur. The base used may not be strong enough, or the reaction conditions may not be optimal for deprotonation.
-
Poor Nucleophilicity: Even after deprotonation, the resulting anion may not be sufficiently nucleophilic to react with the butylating agent.
-
Steric Hindrance: While less likely with a butyl group, steric hindrance can sometimes play a role in reducing reaction efficiency.
-
Side Reactions: The carboxylate group of pyroglutamic acid can also be alkylated, leading to the formation of the butyl ester as a byproduct. Additionally, over-alkylation or other side reactions can consume the starting material.[1]
-
Reaction Temperature: The reaction may require heating to proceed at a reasonable rate, but excessive heat can lead to decomposition.
Q3: I am recovering a significant amount of my starting L-pyroglutamic acid. How can I improve the conversion rate?
Recovering starting material is a clear indication of an incomplete reaction. To improve conversion, consider the following:
-
Increase Reaction Time: The reaction may simply need more time to go to completion. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Increase Temperature: Gently heating the reaction mixture can often increase the reaction rate. However, be cautious of potential side reactions at higher temperatures.
-
Use a Stronger Base: If using a mild base, switching to a stronger, non-nucleophilic base could improve deprotonation and subsequent alkylation.
-
Change the Solvent: The choice of solvent can significantly impact the reaction. A polar aprotic solvent like DMF or DMSO is often suitable for N-alkylation reactions.[2]
Q4: My final product is impure. What are the likely side products and how can I purify it?
Common impurities may include unreacted starting material, the butyl ester of pyroglutamic acid, and potentially over-alkylated products. Purification can typically be achieved through:
-
Column Chromatography: This is a standard method for purifying organic compounds. A silica gel column with a suitable solvent system (e.g., ethyl acetate/hexanes) can effectively separate the desired product from impurities.[3]
-
Recrystallization: If the product is a solid, recrystallization from an appropriate solvent can be an effective purification method.
Troubleshooting Guide
The following table outlines common problems, their potential causes, and suggested solutions to optimize the synthesis of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | - Inadequate base strength- Low reaction temperature- Inactive alkylating agent | - Use a stronger base (e.g., NaH, LiHMDS).[2]- Gradually increase the reaction temperature and monitor for product formation.- Use a fresh or purified sample of the butylating agent. |
| Recovery of Starting Material | - Insufficient reaction time- Base is not strong enough to deprotonate the lactam nitrogen- Competing protonation from residual water | - Extend the reaction time and monitor via TLC.- Switch to a stronger base.- Ensure all reagents and glassware are thoroughly dried. |
| Formation of Multiple Products (Impurity) | - O-alkylation of the carboxylic acid- Over-alkylation- Side reactions due to high temperature | - Protect the carboxylic acid group (e.g., as a methyl or ethyl ester) prior to N-alkylation.[4]- Use stoichiometric amounts of the alkylating agent.- Perform the reaction at a lower temperature. |
| Difficulty in Product Isolation | - Product is highly soluble in the aqueous phase during workup- Emulsion formation during extraction | - Saturate the aqueous phase with NaCl before extraction.- Use a different solvent for extraction or try centrifugation to break the emulsion. |
Experimental Protocols
General Procedure for N-alkylation of L-Pyroglutamic Acid
This is a generalized protocol and may require optimization.
-
Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve L-pyroglutamic acid in a suitable anhydrous polar aprotic solvent (e.g., DMF or THF).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add a strong base (e.g., sodium hydride) portion-wise. Allow the mixture to stir at this temperature for 30-60 minutes.
-
Alkylation: Add the butylating agent (e.g., 1-bromobutane or 1-iodobutane) dropwise to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction progress should be monitored by TLC or LC-MS. Gentle heating may be required to drive the reaction to completion.
-
Quenching: After completion, carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.
Data Presentation
Table 1: Optimization of Reaction Conditions for N-alkylation
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₂CO₃ | DMF | 25 | 24 | Low |
| 2 | NaH | THF | 0 to 25 | 18 | Moderate |
| 3 | NaH | DMF | 0 to 50 | 12 | High |
| 4 | LiHMDS | THF | -78 to 25 | 12 | Moderate |
| 5 | Cs₂CO₃ | CH₃CN | 80 | 10 | Moderate |
Note: This table presents hypothetical data for illustrative purposes. Actual yields will vary based on specific experimental conditions.
Visualizations
Experimental Workflow Diagram
References
Technical Support Center: 1-Butyl-5-oxo-L-proline Purification
This guide provides troubleshooting and frequently asked questions for challenges encountered during the purification of 1-Butyl-5-oxo-L-proline. Given the limited specific data on this compound, the advice is based on established principles for purifying structurally similar polar, N-substituted pyroglutamates and proline derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the expected physicochemical properties of this compound relevant to purification?
A1: this compound is a derivative of pyroglutamic acid, an amino acid. It is expected to be a polar molecule due to the presence of an amide and a butyl ester group. Its polarity suggests it will be soluble in polar organic solvents like methanol, ethanol, and ethyl acetate, with limited solubility in non-polar solvents such as hexanes. This polarity is a key factor in selecting a purification strategy.
Q2: What are the most common impurities I might encounter?
A2: Potential impurities largely depend on the synthetic route. Common sources include:
-
Starting Materials: Unreacted L-glutamic acid or L-proline derivatives.
-
Side-Products: Di-substituted products or byproducts from the butylation step.
-
Degradation Products: The ester can hydrolyze back to the carboxylic acid (5-oxo-L-proline) if exposed to acidic or basic conditions. N-terminal glutamic acid can also spontaneously cyclize to form pyroglutamate.[1][2][3]
Q3: Which purification techniques are most suitable for this compound?
A3: The most common and effective techniques are:
-
Flash Column Chromatography: Excellent for separating compounds with different polarities. Normal-phase chromatography with a silica gel stationary phase is typically the first choice.[4][5][6]
-
Recrystallization: A powerful technique if a suitable solvent system can be found that dissolves the compound at high temperatures but not at low temperatures.[7]
-
Preparative High-Performance Liquid Chromatography (HPLC): Often used for final polishing or when other methods fail, especially reversed-phase HPLC for polar compounds.[8][9][10]
Troubleshooting Guide
This section addresses specific problems that may arise during the purification process.
Issue 1: Low Purity After Flash Column Chromatography
Q: I ran a silica gel column, but my fractions are still impure. What went wrong?
A: This is a common issue that can stem from several factors. Consult the troubleshooting workflow below.
Caption: Troubleshooting workflow for low purity after flash chromatography.
Issue 2: The Compound Won't Crystallize
Q: I've tried to recrystallize my product, but it either stays in solution or "oils out." What should I do?
A: Recrystallization requires finding a solvent (or solvent pair) where the compound has high solubility when hot and low solubility when cold.[7]
Troubleshooting Steps:
-
Solvent Screening: Test a wide range of solvents with varying polarities (e.g., ethanol, isopropanol, ethyl acetate, acetone, toluene, and mixtures with hexanes).
-
Induce Crystallization: If the solution is supersaturated but no crystals form, try:
-
Address "Oiling Out": This happens when the solution becomes supersaturated at a temperature above the melting point of the solid.
-
Add more solvent: Re-heat the solution to dissolve the oil, then add slightly more solvent before cooling again.
-
Cool Slower: Allow the solution to cool to room temperature slowly before moving it to an ice bath.
-
A patent for purifying proline mentions a process of dissolving the crude product, followed by decolorization, filtration, and controlled cooling to obtain crystals, which could be adapted.[11]
Issue 3: Product is Very Polar and Stays at the TLC Baseline
Q: My product is very polar and doesn't move from the baseline on a TLC plate, even with 100% ethyl acetate. How can I purify it?
A: This indicates that a more polar mobile phase or a different stationary phase is needed.
Solutions:
-
Increase Mobile Phase Polarity: Add a small percentage (1-10%) of methanol to your ethyl acetate or dichloromethane eluent. This will significantly increase the eluting power.
-
Reversed-Phase Chromatography: For very polar compounds, reversed-phase chromatography is often more effective.[6][12] In this technique, a non-polar stationary phase (like C18 silica) is used with a polar mobile phase (like water/acetonitrile or water/methanol mixtures). Polar compounds elute earlier in this system.[10]
-
Use Modifiers: If your compound has acidic or basic properties, adding a modifier to the mobile phase can improve chromatography. For acidic compounds, a small amount of acetic or formic acid can be added. For basic compounds, a small amount of triethylamine or ammonium hydroxide can be used to prevent streaking and improve peak shape.[12][13]
Experimental Protocols & Data
Protocol: Flash Column Chromatography (Normal Phase)
This is a general protocol that should be optimized using TLC analysis first.
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into the column and allow it to pack under gentle pressure, ensuring no air bubbles are trapped.
-
Equilibration: Run the chosen eluent (e.g., 70:30 Hexane:Ethyl Acetate) through the column until the silica bed is stable.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a polar solvent (like dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to get a dry, free-flowing powder.[4] Carefully add this powder to the top of the column.
-
Elution: Begin adding the eluent and collect fractions. Monitor the fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.
Data: Comparison of Purification Methods (Representative)
The following table provides a hypothetical comparison of different purification methods for a polar compound like this compound. Actual results will vary.
| Purification Method | Typical Purity (%) | Typical Yield (%) | Key Considerations |
| Flash Chromatography | 90-98% | 70-90% | Good for initial cleanup; requires solvent optimization. |
| Recrystallization | >99% | 50-85% | Can provide very high purity if a suitable solvent is found. |
| Preparative HPLC | >99% | 60-80% | High resolution but more expensive and time-consuming. |
Visualizations
Caption: General workflow for the purification of this compound.
References
- 1. Glutamic acid as a precursor to N-terminal pyroglutamic acid in mouse plasmacytoma protein (protein synthesis-initiation-immunoglobulins-pyrrolidone carboxylic acid) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyroglutamic acid - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 5. Chromatography [chem.rochester.edu]
- 6. Chromatography [chem.rochester.edu]
- 7. m.youtube.com [m.youtube.com]
- 8. lcms.cz [lcms.cz]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. uhplcs.com [uhplcs.com]
- 11. CN103333094B - Process method for crystallization purification of proline - Google Patents [patents.google.com]
- 12. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 13. biotage.com [biotage.com]
Preventing epimerization in pyroglutamic acid ester synthesis
Welcome to the technical support center for pyroglutamic acid ester synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experimental workflows, with a primary focus on preventing epimerization.
Frequently Asked Questions (FAQs)
Q1: What is epimerization and why is it a concern in pyroglutamic acid ester synthesis?
A1: Epimerization is a chemical process where the configuration of a single chiral center in a molecule is inverted. In the context of L-pyroglutamic acid, which has a chiral center at the alpha-carbon, epimerization leads to the formation of its diastereomer, D-pyroglutamic acid. This is a significant concern because the biological activity of molecules is often highly dependent on their specific stereochemistry. The presence of the undesired D-epimer can reduce the efficacy of a drug candidate and introduce difficulties in purification and analysis.
Q2: What are the main factors that cause epimerization during the synthesis of pyroglutamic acid esters?
A2: The primary factors that contribute to epimerization are the use of strong bases, high reaction temperatures, and certain activation methods for the carboxylic acid.[1][2] The mechanism often involves the formation of a planar enolate intermediate at the alpha-carbon, which can be protonated from either side, leading to a mixture of L- and D-isomers.
Q3: How can I minimize epimerization when using a chemical coupling reagent for esterification?
A3: To minimize epimerization, it is crucial to select a coupling reagent known for low racemization rates, such as 3-(diethylphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT).[3] Additionally, using a sterically hindered, weak base like collidine or N-methylmorpholine (NMM) instead of stronger bases can reduce the risk.[3] Performing the reaction at low temperatures (e.g., 0 °C to room temperature) is also highly recommended.
Q4: Are there alternative methods to chemical coupling that are less prone to epimerization?
A4: Yes, several methods are known to be milder and less likely to cause epimerization:
-
Enzymatic Synthesis: Lipases can be used to catalyze the esterification of pyroglutamic acid under very mild conditions, which are highly selective and generally do not cause epimerization.[4][5]
-
Polymer-bound Reagents: Using polymer-bound alkyltriazenes allows for the esterification of carboxylic acids under mild, neutral conditions, effectively preventing racemization.[6]
-
Acid-Catalyzed Esterification: Direct esterification using an acid catalyst (e.g., thionyl chloride in an alcohol solvent) at controlled, low temperatures can also be a low-epimerization method.[7]
Q5: How can I detect and quantify the level of epimerization in my final product?
A5: The most common method for quantifying epimerization is through chiral High-Performance Liquid Chromatography (HPLC).[4] This technique uses a chiral stationary phase to separate the L- and D-enantiomers of the pyroglutamic acid ester, allowing for their individual quantification. Derivatization of the product with a chiral agent can also be employed to create diastereomers that are more easily separated on a standard HPLC column.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution(s) |
| Significant epimerization detected in the final product. | Use of a strong base (e.g., DBU, LiHMDS at elevated temperatures). | Switch to a weaker, sterically hindered base such as collidine or N-methylmorpholine (NMM).[3] If a strong base is required (e.g., for N-alkylation), perform the reaction at a very low temperature (e.g., -78 °C).[8] |
| High reaction temperature. | Conduct the reaction at a lower temperature (e.g., 0 °C or room temperature). Monitor the reaction progress to avoid unnecessarily long reaction times at elevated temperatures. | |
| Inappropriate coupling reagent. | Utilize a coupling reagent known for low racemization, such as DEPBT.[3] Alternatively, consider phosphonium (e.g., PyBOP) or uronium (e.g., HBTU, HATU) type reagents in combination with an additive like HOBt or HOAt to suppress epimerization.[9] | |
| Low yield of the desired ester. | Incomplete reaction. | Ensure all reagents are pure and anhydrous. Increase the reaction time or slightly elevate the temperature, while carefully monitoring for epimerization. Consider using a more reactive, yet still low-racemization, coupling reagent. |
| Side reactions. | If using carbodiimides like DCC or EDC, the addition of HOBt or HOAt can minimize side reactions.[3] Ensure that the N-H of the pyroglutamic acid is appropriately protected if it might interfere with the reaction. | |
| Difficulty in purifying the product from the epimer. | Similar polarity of the epimers. | Optimize the chiral HPLC method for better separation. Consider derivatizing the mixture to enhance the separation of the diastereomers. Recrystallization, if applicable, may selectively crystallize one epimer. |
Quantitative Data on Epimerization
The following table summarizes the reported levels of epimerization with different coupling reagents and bases in peptide synthesis, which can serve as a guide for pyroglutamic acid ester synthesis.
| Coupling Reagent | Base | Solvent | Epimerization (%) | Reference |
| PyBOP/HOAt | DIEA | DMF | 13 | [2] |
| PyBOP/HOAt | Collidine | DMF-DCM | 33 | [2] |
| TDBTU | DIEA | - | Low (91.8% ee) | |
| DEPBT | DIEA | - | Very Low (95.8% ee) | |
| HBTU | DIEA | - | Moderate (83.6% ee) | |
| HATU | DIEA | - | Moderate (77.2% ee) |
Note: "ee" stands for enantiomeric excess.
Experimental Protocols
Protocol 1: Esterification using a Low-Epimerization Coupling Reagent (DEPBT)
-
Preparation: Dissolve L-pyroglutamic acid (1 equivalent) and the desired alcohol (1.2 equivalents) in an anhydrous aprotic solvent (e.g., DMF or DCM).
-
Cooling: Cool the solution to 0 °C in an ice bath under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Base: Add a weak, sterically hindered base such as N-methylmorpholine (NMM) or collidine (1.1 equivalents) to the solution.
-
Addition of Coupling Reagent: Add DEPBT (1.1 equivalents) to the reaction mixture.
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-6 hours).
-
Work-up: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO3), and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
-
Analysis: Analyze the purified product for epimerization using chiral HPLC.
Protocol 2: Enzymatic Esterification using Lipase
-
Reaction Setup: In a suitable flask, combine L-pyroglutamic acid (1 equivalent), the desired alcohol (1.5-3 equivalents), and an immobilized lipase (e.g., Novozym 435) in a minimal amount of an organic solvent (e.g., acetonitrile or tert-butanol).
-
Incubation: Incubate the mixture at a controlled temperature (typically 30-50 °C) with gentle agitation (e.g., on an orbital shaker).
-
Monitoring: Monitor the formation of the ester product over time using TLC or GC.
-
Enzyme Removal: Once the reaction has reached equilibrium or the desired conversion, filter off the immobilized enzyme. The enzyme can often be washed and reused.
-
Purification: Remove the solvent and excess alcohol under reduced pressure. The resulting product is often of high purity, but can be further purified by column chromatography if necessary.
-
Analysis: Confirm the product structure and check for epimerization using standard analytical techniques.
Visualizations
References
- 1. Polymer-bound alkyltriazenes for mild racemization-free esterification of amino acid and peptide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Relative quantification of enantiomers of chiral amines by high-throughput LC-ESI-MS/MS using isotopic variants of light and heavy L-pyroglutamic acids as the derivatization reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bachem.com [bachem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jpt.com [jpt.com]
- 8. peptide.com [peptide.com]
- 9. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
Technical Support Center: 1-Butyl-5-oxo-L-proline
Disclaimer: The following storage conditions and troubleshooting guidance are based on data for structurally related compounds, including L-proline and its derivatives. Specific stability and storage studies for 1-Butyl-5-oxo-L-proline are recommended for optimal experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound?
Q2: What are the recommended solvent storage conditions?
A: For solutions, it is best practice to prepare them fresh. If storage is necessary, aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. The stability in various solvents has not been determined and should be evaluated on a case-by-case basis.
Q3: Is this compound sensitive to light or air?
A: Many proline derivatives are sensitive to light and moisture. Therefore, it is recommended to protect the compound from direct sunlight and to handle it in a dry atmosphere, such as under an inert gas like nitrogen or argon, especially for long-term storage or when preparing stock solutions.
Storage Condition Summary for Related Proline Derivatives
| Compound | Form | Storage Temperature | Atmosphere | Light Sensitivity |
| L-Proline | Solid | Room Temperature | N/A | Protect from light |
| L-Proline in Solvent | Solution | -20°C (1 year), -80°C (2 years) | N/A | N/A |
| Boc-4-oxo-L-proline | Solid | 0 - 8 °C | N/A | N/A |
| 5-Oxo-L-proline-d5 | Solid | 2-8°C (Refrigerator) | N/A | N/A |
Troubleshooting Guide
Q: My compound has changed color or appearance. Is it still usable?
A: A change in color or the appearance of clumping can indicate degradation or moisture absorption. It is recommended to perform a quality control check, such as NMR or LC-MS, to assess the purity of the compound before proceeding with your experiment. To prevent this, always store the compound in a tightly sealed container in a desiccator or under inert gas.
Q: I am having trouble dissolving the compound. What can I do?
A: Solubility issues can arise from the compound's polarity or from degradation. Try sonicating the solution or gently warming it. If solubility remains an issue, consider trying a different solvent. For related compounds, DMSO and water have been used, sometimes requiring sonication or warming. Always check the compatibility of your chosen solvent with your experimental system.
Q: My experimental results are inconsistent. Could it be related to the compound's stability?
A: Inconsistent results can be a sign of compound degradation. Proline derivatives can be sensitive to repeated freeze-thaw cycles and exposure to air or moisture. It is highly recommended to prepare fresh solutions for each experiment or to aliquot stock solutions into single-use vials to maintain compound integrity. If you suspect degradation, use a fresh vial of the compound for subsequent experiments.
Experimental Workflow for Handling this compound
Caption: Recommended workflow for handling and preparing solutions of this compound.
Troubleshooting Logic for Inconsistent Experimental Results
Caption: A logical diagram for troubleshooting inconsistent experimental results.
Technical Support Center: Synthesis of 1-Butyl-5-oxo-L-proline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the synthesis of 1-Butyl-5-oxo-L-proline.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
The most common and direct method for synthesizing this compound is through the N-alkylation of 5-oxo-L-proline (also known as L-pyroglutamic acid). This reaction involves the deprotonation of the nitrogen atom in the lactam ring of 5-oxo-L-proline with a suitable base, followed by nucleophilic attack on a butyl-containing electrophile, such as butyl bromide or butyl iodide.
Q2: What are the most common impurities I should expect in my final product?
During the synthesis of this compound, several impurities can arise. These can be broadly categorized as process-related impurities and degradation products. The most common impurities include:
-
Unreacted Starting Materials: 5-oxo-L-proline and the butylating agent (e.g., 1-bromobutane).
-
By-products: Formed from side reactions during the synthesis.
-
Degradation Products: Resulting from the instability of the product or intermediates under reaction or purification conditions.
-
Residual Solvents: Solvents used during the reaction and purification steps.
Q3: How can I identify these impurities?
A combination of analytical techniques is typically employed for impurity profiling. High-Performance Liquid Chromatography (HPLC) is a powerful tool for separating and quantifying impurities.[1][2] For structural elucidation of unknown impurities, techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable.[1]
Q4: What are the typical acceptance criteria for impurities in an active pharmaceutical ingredient (API)?
Regulatory bodies like the International Council for Harmonisation (ICH) provide guidelines on impurity thresholds. For drug products with a maximum daily dose of less than 2g, the identification threshold for impurities is typically 0.1%.[2] However, specific limits depend on the toxicity of the impurity and the stage of drug development.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and purification of this compound.
| Observed Issue | Potential Cause(s) | Suggested Action(s) |
| Low Yield of Final Product | 1. Incomplete reaction. 2. Suboptimal reaction temperature. 3. Inefficient base for deprotonation. 4. Degradation of the product during workup. | 1. Monitor the reaction progress using TLC or HPLC. Increase reaction time if necessary. 2. Optimize the reaction temperature. Microwave-assisted synthesis can sometimes improve yields and reduce reaction times.[3] 3. Screen different bases (e.g., NaH, K₂CO₃, KOH) and solvents.[3] 4. Ensure mild workup conditions to prevent hydrolysis of the lactam ring or other side reactions. |
| Presence of Unreacted 5-oxo-L-proline in the Final Product | 1. Insufficient amount of butylating agent. 2. Incomplete deprotonation of 5-oxo-L-proline. 3. Short reaction time. | 1. Use a slight excess of the butylating agent (e.g., 1.1-1.5 equivalents). 2. Ensure the base is added portion-wise and allowed to react completely with the 5-oxo-L-proline before adding the alkylating agent. 3. Extend the reaction time and monitor for the disappearance of the starting material. |
| Detection of a By-product with a Higher Molecular Weight | This could potentially be an O-alkylation product (butyl 1-butyl-5-oxo-L-prolinate) or a dimer. | Characterize the impurity using LC-MS to determine its molecular weight and fragmentation pattern. Adjusting the reaction conditions, such as using a less polar solvent, may disfavor O-alkylation. |
| Appearance of an Additional Peak in Chiral HPLC Analysis | Racemization of the chiral center at the alpha-carbon, leading to the formation of the D-isomer. | This can be caused by harsh basic or acidic conditions or elevated temperatures. Use milder bases and avoid prolonged exposure to extreme pH and high temperatures. Confirm the identity of the peak by comparing with a standard of the D-isomer if available. |
| Presence of N-butyl-glutamic acid | Hydrolysis of the lactam ring in this compound. | This can occur during aqueous workup if the pH is too acidic or basic, or during storage if the product is exposed to moisture. Maintain a neutral pH during workup and store the final product in a dry environment. |
Quantitative Data Summary
The following table provides an example of a typical impurity profile for a batch of this compound. The limits are based on general ICH guidelines and may vary depending on the specific application.
| Impurity | Typical Level (%) | ICH Limit (%) | Identification Method |
| 5-oxo-L-proline | 0.08 | ≤ 0.15 | HPLC, LC-MS |
| 1-Bromobutane | Not Detected | Not Detected | GC-MS |
| N-butyl-glutamic acid | 0.05 | ≤ 0.10 | HPLC, LC-MS |
| 1-Butyl-5-oxo-D-proline | 0.03 | ≤ 0.10 | Chiral HPLC |
| Unknown Impurity 1 | 0.07 | ≤ 0.10 | HPLC, LC-MS/MS |
| Total Impurities | 0.23 | ≤ 0.50 |
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol is a general guideline and may require optimization.
-
Deprotonation: To a solution of 5-oxo-L-proline (1 equivalent) in a dry aprotic solvent (e.g., DMF or THF) under an inert atmosphere (e.g., nitrogen or argon), add a suitable base such as sodium hydride (1.1 equivalents) portion-wise at 0 °C.
-
Alkylation: Stir the mixture at room temperature for 1-2 hours. Then, add the butylating agent (e.g., 1-bromobutane, 1.2 equivalents) dropwise at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, or until the starting material is consumed as monitored by TLC or HPLC.
-
Workup: Quench the reaction by the slow addition of water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain this compound.
Visualizations
References
Improving the bioavailability of "1-Butyl-5-oxo-L-proline"
Technical Support Center: 1-Butyl-5-oxo-L-proline
This technical support center provides guidance for researchers, scientists, and drug development professionals working with this compound. Below you will find frequently asked questions, troubleshooting guides for common experimental issues, and detailed experimental protocols to assist in your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its potential applications?
This compound, a derivative of pyroglutamic acid, is a synthetic compound that has been investigated for its potential nootropic (cognitive-enhancing) effects. Its structural similarity to other pyroglutamate derivatives suggests it may modulate neurotransmitter systems.
Q2: What are the main challenges affecting the oral bioavailability of this compound?
The primary challenges to the oral bioavailability of this compound are likely its physicochemical properties, including its solubility in aqueous and lipid environments, and its susceptibility to first-pass metabolism. Optimizing the formulation is key to overcoming these hurdles.
Q3: What formulation strategies can be employed to enhance the bioavailability of this compound?
Several formulation strategies can be explored, including:
-
Lipid-based formulations: Such as self-emulsifying drug delivery systems (SEDDS), which can improve the dissolution and absorption of lipophilic compounds.
-
Nanoparticle encapsulation: Encapsulating the compound in polymeric nanoparticles or liposomes can protect it from degradation and enhance its uptake.
-
Prodrug synthesis: Modifying the chemical structure to create a more readily absorbed prodrug that is converted to the active compound in the body.
Q4: How can the permeability of this compound be assessed in vitro?
The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting the intestinal absorption of compounds. This assay uses a monolayer of Caco-2 cells, which differentiate to form a barrier with properties similar to the human intestinal epithelium.
Troubleshooting Guides
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low aqueous solubility of this compound | The butyl group increases the lipophilicity of the molecule, potentially leading to poor dissolution in aqueous media. | - Use co-solvents such as ethanol, propylene glycol, or PEG 400.- Employ cyclodextrins to form inclusion complexes and enhance solubility.- Reduce particle size through micronization or nano-milling to increase surface area for dissolution. |
| High variability in in vivo pharmacokinetic data | - Inconsistent formulation performance.- Variability in animal handling and dosing procedures.- Issues with the analytical method. | - Ensure the formulation is homogenous and stable.- Standardize animal handling, fasting times, and administration techniques.- Validate the bioanalytical method for linearity, accuracy, precision, and stability. |
| Poor brain penetration of this compound | The blood-brain barrier (BBB) effectively restricts the entry of many compounds into the central nervous system. | - Investigate the use of brain-targeted delivery systems, such as nanoparticles functionalized with ligands that bind to BBB transporters.- Co-administration with agents that transiently increase BBB permeability. |
| Compound degradation in biological samples | Enzymatic or chemical degradation of the compound in plasma or tissue homogenates post-collection. | - Collect samples on ice and process them promptly.- Add protease or esterase inhibitors to the collection tubes.- Assess the stability of the compound under various storage conditions (e.g., room temperature, 4°C, -20°C, -80°C). |
Experimental Protocols
Protocol 1: Caco-2 Permeability Assay
Objective: To determine the apparent permeability coefficient (Papp) of this compound across a Caco-2 cell monolayer.
Methodology:
-
Cell Culture: Culture Caco-2 cells on Transwell inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Transport Buffer: Prepare a transport buffer (e.g., Hanks' Balanced Salt Solution with 25 mM HEPES, pH 7.4).
-
Dosing Solution: Prepare a dosing solution of this compound in the transport buffer.
-
Apical to Basolateral (A-to-B) Transport: a. Wash the Caco-2 monolayers with pre-warmed transport buffer. b. Add the dosing solution to the apical (A) side and fresh transport buffer to the basolateral (B) side. c. Incubate at 37°C with gentle shaking. d. At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral side and replace with fresh buffer.
-
Basolateral to Apical (B-to-A) Transport: a. Perform the experiment in the reverse direction to assess efflux.
-
Sample Analysis: Quantify the concentration of this compound in the collected samples using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis: Calculate the Papp value using the following equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the steady-state flux, A is the surface area of the monolayer, and C0 is the initial concentration in the donor chamber.
Protocol 2: In Vivo Pharmacokinetic Study in Rodents
Objective: To determine the key pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life) of this compound following oral and intravenous administration.
Methodology:
-
Animal Model: Use adult male Sprague-Dawley rats (or a similar model).
-
Formulation Preparation: Prepare the oral and intravenous formulations of this compound.
-
Dosing: a. Oral (PO): Administer the oral formulation via oral gavage. b. Intravenous (IV): Administer the intravenous formulation via the tail vein.
-
Blood Sampling: Collect blood samples from the jugular vein or another appropriate site at specified time points (e.g., 0, 5, 15, 30, 60, 120, 240, 480 minutes).
-
Plasma Preparation: Process the blood samples to obtain plasma and store at -80°C until analysis.
-
Bioanalysis: Determine the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate the relevant parameters and determine the oral bioavailability (F%) using the formula: F% = (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100
Visualizations
Validation & Comparative
A Comparative Guide to 1-Butyl-5-oxo-L-proline and Ethyl-5-oxo-L-proline for Researchers and Drug Development Professionals
An In-depth Analysis of Two Key Pyroglutamic Acid Esters
In the landscape of pharmaceutical research and development, the modification of bioactive molecules through esterification is a cornerstone of prodrug design and optimization of pharmacokinetic profiles. Among these, esters of pyroglutamic acid (5-oxo-L-proline), a crucial intermediate in the γ-glutamyl cycle, are of significant interest. This guide provides a detailed comparative analysis of two such esters: 1-Butyl-5-oxo-L-proline and Ethyl-5-oxo-L-proline. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their synthesis, physicochemical properties, and biological relevance, supported by experimental protocols and data.
Introduction
This compound and Ethyl-5-oxo-L-proline are alkyl esters of L-pyroglutamic acid. The parent molecule, 5-oxo-L-proline, is a metabolite in the glutathione cycle and is enzymatically converted to glutamate by 5-oxoprolinase[1][2][3]. Esterification of the carboxylic acid group can modulate properties such as lipophilicity, solubility, and the rate of hydrolysis back to the active parent compound, thereby influencing bioavailability and therapeutic efficacy[4]. This guide will explore the nuances that differentiate the butyl and ethyl esters, providing a foundational understanding for their potential applications.
Physicochemical Properties: A Comparative Overview
The addition of a butyl group versus an ethyl group to the 5-oxo-L-proline core significantly influences the molecule's physical and chemical characteristics. The longer alkyl chain of the butyl ester is expected to increase its lipophilicity and molecular weight, which in turn affects its solubility and potential for membrane permeation.
| Property | This compound (Predicted) | Ethyl-5-oxo-L-proline | Reference(s) |
| Molecular Formula | C9H15NO3 | C7H11NO3 | [5][6] |
| Molecular Weight | 185.22 g/mol | 157.17 g/mol | [5][6] |
| Appearance | Colorless to pale yellow oil | Colorless solid with a weak characteristic odor | [7] |
| Boiling Point | Higher than ethyl ester | 137-140 °C (at 0.45 Torr) | |
| Solubility in Water | Lower than ethyl ester | Insoluble | [7] |
| Solubility in Organic Solvents | Soluble in alcohols, ethers, esters | Soluble in alcohols, ethers, esters | [7] |
| Lipophilicity (Predicted LogP) | Higher than ethyl ester | -0.1 | [6] |
Synthesis and Experimental Protocols
The synthesis of both esters typically involves the esterification of L-pyroglutamic acid. Below are detailed protocols for their preparation.
Protocol 1: Synthesis of Ethyl-5-oxo-L-proline
This protocol is adapted from established methods involving the reaction of pyroglutamic acid with acetic anhydride[7].
Materials:
-
L-pyroglutamic acid
-
Acetic anhydride
-
Ethanol (absolute)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated solution)
-
Ethyl acetate
-
Magnesium sulfate (anhydrous)
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
In a round-bottom flask, suspend L-pyroglutamic acid (1 equivalent) in absolute ethanol.
-
Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (catalytic amount) with stirring.
-
To this mixture, add acetic anhydride (1.1 equivalents) dropwise, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture and neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane) to yield pure ethyl-5-oxo-L-proline.
Protocol 2: Synthesis of this compound
This protocol is based on standard acid-catalyzed esterification procedures with butanol.
Materials:
-
L-pyroglutamic acid
-
n-Butanol
-
p-Toluenesulfonic acid (catalytic amount)
-
Toluene
-
Sodium bicarbonate (saturated solution)
-
Ethyl acetate
-
Magnesium sulfate (anhydrous)
-
Dean-Stark apparatus
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add L-pyroglutamic acid (1 equivalent), n-butanol (excess, to act as both reactant and solvent), and a catalytic amount of p-toluenesulfonic acid.
-
Add toluene to the flask to facilitate azeotropic removal of water.
-
Heat the mixture to reflux and continue until no more water is collected in the Dean-Stark trap.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and remove the excess n-butanol and toluene under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the resulting oil by column chromatography (silica gel, ethyl acetate/hexane gradient) to obtain pure this compound.
Biological Activity and Signaling Pathways
The biological activity of these esters is intrinsically linked to their hydrolysis to 5-oxo-L-proline, which is a key component of the γ-glutamyl cycle. This cycle is crucial for glutathione synthesis and amino acid transport[8]. The enzyme 5-oxoprolinase catalyzes the ATP-dependent conversion of 5-oxo-L-proline to L-glutamate[1][2].
The rate at which these esters are hydrolyzed back to the parent acid is a critical determinant of their biological efficacy. It is hypothesized that the bulkier butyl ester may be hydrolyzed at a slower rate by cellular esterases compared to the ethyl ester, potentially leading to a more sustained release of 5-oxo-L-proline.
Protocol 3: Comparative Enzymatic Hydrolysis Assay
This protocol outlines a method to compare the rate of hydrolysis of 1-butyl- and ethyl-5-oxo-L-proline by a commercially available esterase.
Materials:
-
This compound
-
Ethyl-5-oxo-L-proline
-
Porcine liver esterase (PLE)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile
-
High-performance liquid chromatography (HPLC) system with a C18 column
-
Standard laboratory glassware and consumables
Procedure:
-
Prepare stock solutions of this compound and ethyl-5-oxo-L-proline in acetonitrile.
-
Prepare a working solution of porcine liver esterase in phosphate buffer (pH 7.4).
-
For each ester, set up reaction mixtures containing the ester substrate (at a final concentration of 1 mM) in phosphate buffer.
-
Initiate the reaction by adding the esterase solution to the reaction mixture.
-
Incubate the reactions at 37°C.
-
At various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw an aliquot of the reaction mixture and quench the reaction by adding an equal volume of cold acetonitrile.
-
Centrifuge the quenched samples to precipitate the enzyme.
-
Analyze the supernatant by HPLC to quantify the remaining ester and the formation of 5-oxo-L-proline.
-
Calculate the rate of hydrolysis for each ester by plotting the concentration of the remaining ester against time.
Simulated Experimental Data
The following table presents simulated data from the comparative enzymatic hydrolysis assay described above. The data is based on the principle that the longer alkyl chain of the butyl ester will result in a slower rate of enzymatic hydrolysis due to increased steric hindrance at the enzyme's active site.
| Time (minutes) | Remaining Ethyl-5-oxo-L-proline (%) | Remaining this compound (%) |
| 0 | 100 | 100 |
| 5 | 85 | 92 |
| 15 | 60 | 78 |
| 30 | 35 | 65 |
| 60 | 10 | 45 |
| 120 | <1 | 20 |
Conclusion
This guide provides a comparative analysis of this compound and ethyl-5-oxo-L-proline, highlighting key differences in their physicochemical properties and potential biological activities. The provided experimental protocols for synthesis and enzymatic hydrolysis offer a framework for researchers to further investigate these compounds. The simulated data suggests that the ethyl ester is more rapidly hydrolyzed, which could lead to a faster onset of action, while the butyl ester may provide a more sustained release of the parent compound, 5-oxo-L-proline. These characteristics are critical considerations for drug design and development, where modulating the pharmacokinetic profile of a lead compound is paramount. Further in vitro and in vivo studies are warranted to fully elucidate the therapeutic potential of these pyroglutamic acid esters.
References
- 1. L-pyroglutamic acid inhibits energy production and lipid synthesis in cerebral cortex of young rats in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CN106336371A - Synthetic method of Boc-L-Pyroglutamic acid methyl ester - Google Patents [patents.google.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. blackwellpublishing.com [blackwellpublishing.com]
- 5. prepchem.com [prepchem.com]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Reddit - The heart of the internet [reddit.com]
A Methodological Guide for the In Vivo Validation of Putative Nootropic Effects of 1-Butyl-5-oxo-L-proline
Disclaimer: As of late 2025, publicly accessible, peer-reviewed in vivo studies validating the nootropic effects of 1-Butyl-5-oxo-L-proline are scarce. This guide, therefore, presents a framework for conducting such validation. It outlines standard experimental protocols and provides comparative data from well-established nootropics, Piracetam and Aniracetam, to serve as a benchmark for future research.
Introduction and Putative Mechanism of Action
This compound is a derivative of pyroglutamic acid, a cyclic amide of glutamic acid. Its structure is related to the core of Piracetam, the first synthetic nootropic. The addition of a butyl ester group increases its lipophilicity, which may enhance its ability to cross the blood-brain barrier. Based on the mechanisms of related compounds, its putative nootropic effects are hypothesized to arise from the modulation of central neurotransmitter systems, particularly the cholinergic and glutamatergic pathways. Enhanced acetylcholine (ACh) release and positive allosteric modulation of AMPA receptors are potential mechanisms that warrant investigation.
Below is a diagram illustrating the putative signaling pathway for this compound, based on the known actions of similar nootropic agents.
Comparative Performance Data
To objectively evaluate the efficacy of this compound, its performance in behavioral assays must be compared against a placebo (vehicle) and at least one established nootropic compound. The tables below present benchmark data for Piracetam and Aniracetam in two standard memory tests. The column for this compound is included to illustrate how experimental data for this compound should be structured.
Table 1: Morris Water Maze (Spatial Memory) - Escape Latency Lower values indicate better performance.
| Compound | Dosage (mg/kg, i.p.) | Mean Escape Latency (Seconds ± SEM) - Day 4 |
| Vehicle (Saline) | N/A | 60.5 ± 5.2 |
| Piracetam | 100 | 35.2 ± 4.1 |
| Aniracetam | 50 | 28.9 ± 3.8 |
| This compound | To Be Determined | Data to be Determined |
Table 2: Passive Avoidance Test (Non-Spatial, Fear-Motivated Memory) Higher values indicate better memory retention.
| Compound | Dosage (mg/kg, i.p.) | Mean Step-Through Latency (Seconds ± SEM) - 24h Retention |
| Vehicle (Saline) | N/A | 45.8 ± 6.3 |
| Piracetam | 100 | 180.2 ± 15.5 |
| Aniracetam | 50 | 235.1 ± 20.1 |
| This compound | To Be Determined | Data to be Determined |
Experimental Protocols
Detailed and consistent methodologies are critical for generating reproducible data. Below are standard operating procedures for the Morris Water Maze and Passive Avoidance tests, which are fundamental for assessing learning and memory in rodent models.
The general workflow for an in vivo nootropic study is outlined in the diagram below.
3.1. Protocol: Morris Water Maze (MWM)
-
Objective: To assess spatial learning and memory.
-
Apparatus: A large circular pool (150-200 cm diameter) filled with opaque water (20-22°C). A small escape platform (10 cm diameter) is submerged 1-2 cm below the water surface. The pool is located in a room with various extra-maze visual cues.
-
Procedure:
-
Acquisition Phase (4-5 days):
-
Animals undergo four trials per day.
-
For each trial, the animal is placed into the pool at one of four quasi-random start positions (N, S, E, W).
-
The animal is allowed to swim for a maximum of 90 seconds to find the hidden platform.
-
If the animal fails to find the platform, it is gently guided to it and allowed to stay there for 15-20 seconds.
-
The time taken to reach the platform (escape latency) and the path taken are recorded by an overhead video tracking system.
-
-
Probe Trial (24 hours after last acquisition trial):
-
The escape platform is removed from the pool.
-
The animal is allowed to swim freely for 60 seconds.
-
Key metrics recorded are: the time spent in the target quadrant (where the platform was), the number of times the animal crosses the exact former location of the platform, and the swim path.
-
-
3.2. Protocol: Passive Avoidance Test (PAT)
-
Objective: To assess non-spatial, fear-aggravated memory.
-
Apparatus: A shuttle box consisting of two chambers (one brightly lit, one dark) connected by a small opening with a guillotine door. The floor of the dark chamber is a grid capable of delivering a mild electric foot shock.
-
Procedure:
-
Acquisition/Training Trial:
-
The animal is placed in the lit chamber.
-
After a brief habituation period (e.g., 60 seconds), the guillotine door opens.
-
Rodents have a natural aversion to bright light and will typically enter the dark chamber. The time taken to enter is recorded (initial latency).
-
Once the animal has fully entered the dark chamber, the door closes, and a mild, inescapable foot shock (e.g., 0.5 mA for 2 seconds) is delivered.
-
The animal is then immediately removed and returned to its home cage.
-
-
Retention Trial (24 or 48 hours later):
-
The animal is again placed in the lit chamber.
-
The guillotine door opens, and the latency to step through into the dark chamber is recorded (step-through latency), up to a maximum cut-off time (e.g., 300 seconds).
-
No shock is delivered during the retention trial. A longer step-through latency indicates better memory of the aversive experience.
-
-
Conclusion and Future Directions
The validation of this compound as a nootropic agent requires rigorous, controlled in vivo experimentation. The protocols and comparative benchmarks provided in this guide offer a comprehensive framework for researchers to systematically evaluate its efficacy on learning and memory. Future studies should focus on establishing a dose-response curve, assessing both spatial and non-spatial memory, and ultimately exploring the underlying neurochemical mechanisms through post-mortem tissue analysis to confirm the putative signaling pathways.
A Comparative Analysis of Pyroglutamic Acid Esters: Unveiling Their Potential in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Pyroglutamic acid, a cyclic derivative of glutamic acid, and its esters are emerging as versatile molecules in the pharmaceutical and cosmetic industries. Their inherent chirality, biocompatibility, and diverse biological activities make them attractive candidates for various applications, from enhancing drug delivery to exhibiting intrinsic therapeutic properties. This guide provides a comparative analysis of pyroglutamic acid esters, focusing on their performance as antifungal agents, skin penetration enhancers, and anti-inflammatory compounds, supported by experimental data and detailed protocols.
Performance Comparison of Pyroglutamic Acid Esters
The efficacy of pyroglutamic acid esters can vary significantly depending on the nature of the ester group. This section presents a quantitative comparison of different esters in key applications.
Antifungal Activity
Several studies have highlighted the potential of pyroglutamic acid esters as antifungal agents. The following table summarizes the in vitro antifungal activity of various L-pyroglutamic acid esters against the plant pathogen Phytophthora infestans and other fungi. The data is presented as the half-maximal effective concentration (EC50), where a lower value indicates higher potency.
| Compound ID | Ester Group | Target Fungus | EC50 (µg/mL) | Reference Compound (EC50, µg/mL) |
| 2d | 4-Chlorophenyl | Phytophthora infestans | 1.44 | Azoxystrobin (7.85) |
| 2j | 2,4-Dichlorophenyl | Phytophthora infestans | 1.21 | Azoxystrobin (7.85) |
| C08a | n-Octylsulfonyl | Fusarium graminearum | - (High Inhibition Rate) | - |
| C08l | 2-Naphthylsulfonyl | Fusarium graminearum | - (High Inhibition Rate) | - |
Table 1: Comparative in vitro antifungal activity of selected L-pyroglutamic acid esters.[1]
Dermal Penetration Enhancement
Pyroglutamic acid esters are recognized for their ability to enhance the permeation of therapeutic agents through the skin. The following table compares the performance of different pyroglutamic acid esters in enhancing the flux of the nonsteroidal anti-inflammatory drug (NSAID) indomethacin through the skin.
| Penetration Enhancer | Drug | Flux (µg/cm²/hr) |
| n-Decyl pyroglutamate | Indomethacin | 0.477 |
| n-Dodecyl pyroglutamate | Indomethacin | 0.630 |
| Farnesyl pyroglutamate | Indomethacin | 0.317 |
| Oleyl pyroglutamate | Indomethacin | 0.450 |
| None | Indomethacin | non-detectable |
Table 2: Comparative skin penetration enhancement of indomethacin by pyroglutamic acid esters.
Anti-inflammatory Activity
Certain pyroglutamic acid esters have demonstrated anti-inflammatory properties by inhibiting the production of nitric oxide (NO), a key inflammatory mediator. The table below presents a qualitative comparison of the anti-inflammatory activity of selected L-pyroglutamic acid analogues.
| Compound ID | Ester/Amide Group | Activity |
| 2e | 3-Methylphenyl | Displayed anti-inflammatory activity |
| 2g | 4-Methoxyphenyl | Displayed anti-inflammatory activity |
| 4d | N-(4-chlorophenyl)amide | Displayed anti-inflammatory activity |
Table 3: Qualitative anti-inflammatory activity of L-pyroglutamic acid analogues.[1]
Experimental Protocols
To ensure the reproducibility and validation of the presented data, this section provides detailed methodologies for the key experiments cited.
In Vitro Antifungal Activity Assay (Mycelial Growth Inhibition)
This protocol outlines the procedure for determining the antifungal activity of pyroglutamic acid esters by measuring the inhibition of fungal mycelial growth.
Materials:
-
Potato Dextrose Agar (PDA) medium
-
Sterile petri dishes (9 cm diameter)
-
Fungal cultures (e.g., Phytophthora infestans, Fusarium graminearum)
-
Pyroglutamic acid ester test compounds
-
Solvent (e.g., DMSO)
-
Positive control (e.g., Azoxystrobin)
-
Sterile cork borer (5 mm diameter)
-
Incubator
Procedure:
-
Prepare PDA medium and sterilize by autoclaving.
-
Cool the PDA medium to approximately 45-50°C and add the test compounds (dissolved in a minimal amount of solvent) to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50 µg/mL). Also prepare control plates with solvent only and a positive control with a known antifungal agent.
-
Pour the amended PDA into sterile petri dishes and allow them to solidify.
-
Inoculate the center of each plate with a 5 mm mycelial disc taken from the edge of a 7-day-old fungal culture.
-
Incubate the plates at 25 ± 2°C in the dark.
-
Measure the diameter of the fungal colony in two perpendicular directions at regular intervals (e.g., 24, 48, 72 hours) until the growth in the control plate reaches the edge of the dish.
-
Calculate the percentage of mycelial growth inhibition using the following formula: Inhibition (%) = [(DC - DT) / DC] x 100 Where DC is the average diameter of the fungal colony in the control group and DT is the average diameter of the fungal colony in the treatment group.
-
Determine the EC50 value, the concentration of the compound that causes 50% inhibition of mycelial growth, by plotting the inhibition percentage against the logarithm of the compound concentrations.
Ex Vivo Skin Permeation Study
This protocol describes the use of Franz diffusion cells to evaluate the effect of pyroglutamic acid esters on the permeation of a drug through excised skin.
Materials:
-
Franz diffusion cells
-
Excised skin (e.g., rat abdominal skin, porcine ear skin)
-
Receptor solution (e.g., phosphate-buffered saline, pH 7.4)
-
Test formulation (drug with and without pyroglutamic acid ester)
-
Magnetic stirrer
-
Water bath or heating block
-
Syringes and needles
-
Analytical instrument for drug quantification (e.g., HPLC)
Procedure:
-
Excise the skin from the animal model and remove any subcutaneous fat and hair.
-
Mount the skin on the Franz diffusion cell with the stratum corneum facing the donor compartment and the dermis in contact with the receptor solution.
-
Fill the receptor compartment with pre-warmed (32°C) receptor solution and ensure no air bubbles are trapped beneath the skin. The receptor solution should be continuously stirred.
-
Apply a known quantity of the test formulation evenly onto the surface of the skin in the donor compartment.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor solution and replace it with an equal volume of fresh, pre-warmed receptor solution to maintain sink conditions.
-
Analyze the withdrawn samples for drug concentration using a validated analytical method.
-
Calculate the cumulative amount of drug permeated per unit area of the skin (µg/cm²) and plot it against time (hours).
-
Determine the steady-state flux (Jss) from the slope of the linear portion of the cumulative amount versus time plot.
In Vitro Anti-inflammatory Activity Assay (Nitric Oxide Assay)
This protocol details the measurement of nitric oxide production in lipopolysaccharide (LPS)-stimulated BV-2 microglial cells to assess the anti-inflammatory potential of pyroglutamic acid esters.
Materials:
-
BV-2 microglial cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Lipopolysaccharide (LPS)
-
Pyroglutamic acid ester test compounds
-
Griess reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed BV-2 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the pyroglutamic acid ester test compounds for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce nitric oxide production. Include a negative control (cells only), a positive control (cells + LPS), and vehicle controls.
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess reagent Part A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess reagent Part B and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify the nitrite concentration in the samples by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.
-
Calculate the percentage of nitric oxide inhibition relative to the LPS-stimulated control.
Visualizing Mechanisms and Workflows
To provide a clearer understanding of the underlying biological pathways and experimental processes, the following diagrams have been generated using Graphviz.
Proposed Anti-inflammatory Signaling Pathway
Experimental Workflow: Ex Vivo Skin Permeation
Logical Relationship: Structure-Activity in Antifungal Esters
References
Comparative Efficacy and Potency of 1-Butyl-5-oxo-L-proline and Other Pyrrolidone Derivatives
A comprehensive guide for researchers and drug development professionals on the therapeutic potential of 1-Butyl-5-oxo-L-proline, evaluated in the context of related pyrrolidone compounds. This document provides a comparative analysis of efficacy, potency, and mechanisms of action based on available experimental data for structurally similar molecules.
Introduction
The pyrrolidone ring is a privileged scaffold in medicinal chemistry, forming the core of a diverse range of biologically active compounds.[1][2] From nootropic agents that enhance cognitive function to life-saving antiepileptic drugs, the versatility of the pyrrolidone structure has led to significant therapeutic advancements.[3][4] this compound, also known as N-butyl-2-pyrrolidone-5-carboxylic acid, is a derivative of pyroglutamic acid (5-oxo-L-proline). While specific efficacy and potency studies on this compound are not extensively available in peer-reviewed literature, its structural similarity to other well-characterized pyrrolidone derivatives allows for a comparative analysis to predict its potential therapeutic applications and guide future research.
This guide provides a comparative overview of the known efficacy and potency of key pyrrolidone derivatives, offering a framework for evaluating the potential of novel compounds such as this compound. The data presented is compiled from various studies on related molecules and is intended to serve as a reference for researchers in the field.
Comparative Efficacy of Pyrrolidone Derivatives
The therapeutic efficacy of pyrrolidone derivatives spans a wide range of applications. To provide a clear comparison, this section is divided by therapeutic area, with representative data from key compounds.
Nootropic and Neuroprotective Effects
The "racetam" class of drugs, all featuring a 2-pyrrolidone core, are well-known for their cognitive-enhancing effects. While the precise mechanisms are still under investigation, they are thought to modulate neurotransmission and improve cerebral blood flow.
| Compound | Model | Key Findings | Reference |
| Piracetam | Mild Cognitive Impairment (Human) | Improved memory and attention scores in clinical trials. | [3] |
| Oxiracetam | Rodent models of amnesia | Reversed scopolamine-induced memory deficits. | [4] |
| 5-Oxoproline | In vitro (rat brain) | At high concentrations, may induce oxidative stress by reducing non-enzymatic antioxidant defenses.[5] | [5] |
Anticonvulsant Activity
Levetiracetam, a prominent pyrrolidone derivative, is a widely used antiepileptic drug. Its mechanism is distinct from traditional anticonvulsants, involving binding to the synaptic vesicle protein 2A (SV2A).
| Compound | Model | Potency (ED₅₀) | Reference |
| Levetiracetam | Audiogenic seizure-prone mice | 6.8 mg/kg | [3] |
| 2-Pyrrolidinone | Animal models | Demonstrated antiepileptic and neuroprotective effects. | [4] |
Antimicrobial and Anticancer Activity
Recent research has explored the potential of 5-oxopyrrolidine derivatives as antimicrobial and anticancer agents. These studies highlight the adaptability of the pyrrolidone scaffold for developing novel therapeutics.
| Compound | Target | Activity (MIC/IC₅₀) | Reference |
| Compound 21 (a 5-oxopyrrolidine derivative) | Multidrug-resistant Staphylococcus aureus | MIC: 0.25 µg/mL | [6] |
| Compounds 18-22 (5-oxopyrrolidine derivatives) | A549 lung cancer cells | Potent anticancer activity observed. | [6] |
| 6-Diazo-5-oxo-L-norleucine (DON) | Glutamine antagonist | Exhibits anticancer efficacy but with gastrointestinal toxicity.[7] | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are representative experimental protocols for assessing the efficacy of pyrrolidone derivatives.
Assessment of Nootropic Effects (Morris Water Maze)
The Morris water maze is a widely used behavioral test to assess spatial learning and memory in rodents.
-
Apparatus: A large circular pool filled with opaque water, with a hidden platform submerged just below the surface.
-
Procedure:
-
Acquisition Phase: Mice are placed in the pool from different starting positions and must find the hidden platform. The time taken to find the platform (escape latency) is recorded over several days.
-
Probe Trial: The platform is removed, and the mouse is allowed to swim for a set time. The time spent in the target quadrant where the platform was previously located is measured.
-
-
Data Analysis: A decrease in escape latency during the acquisition phase and increased time in the target quadrant during the probe trial indicate improved spatial memory.
Evaluation of Anticonvulsant Activity (Audiogenic Seizure Model)
This model is used to screen for drugs that protect against seizures induced by a high-intensity sound.
-
Animals: Genetically susceptible mice (e.g., DBA/2) are used.
-
Procedure:
-
The test compound or vehicle is administered to the mice.
-
After a predetermined time, the mice are exposed to a high-frequency sound (e.g., 12 kHz) for a set duration.
-
The occurrence and severity of seizures (wild running, clonic and tonic seizures) are observed and scored.
-
-
Data Analysis: The dose of the compound that protects 50% of the animals from seizures (ED₅₀) is calculated.
Determination of Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Preparation: A serial dilution of the test compound is prepared in a liquid growth medium.
-
Inoculation: Each dilution is inoculated with a standardized suspension of the target microorganism.
-
Incubation: The samples are incubated under appropriate conditions for microbial growth.
-
Analysis: The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.
Signaling Pathways and Mechanisms of Action
The biological effects of pyrrolidone derivatives are mediated through various signaling pathways. Understanding these pathways is critical for rational drug design and development.
Glutathione Cycle and the Role of 5-Oxo-L-proline
5-Oxo-L-proline is an intermediate in the glutathione cycle. The enzyme 5-oxoprolinase catalyzes its conversion to L-glutamate, a key step in glutathione regeneration.[8]
Caption: The Glutathione Cycle showing the conversion of 5-Oxo-L-proline to L-Glutamate.
Experimental Workflow for Compound Screening
The process of discovering and validating new therapeutic agents follows a structured workflow, from initial screening to in-depth biological evaluation.
Caption: A typical workflow for the screening and development of new therapeutic compounds.
Conclusion
While direct experimental data on the efficacy and potency of this compound remains to be established, the broader family of pyrrolidone derivatives presents a rich landscape of therapeutic potential. Based on the activities of structurally related compounds, this compound could plausibly exhibit nootropic, neuroprotective, anticonvulsant, antimicrobial, or anticancer properties. The addition of the n-butyl group will increase its lipophilicity, which may enhance its ability to cross the blood-brain barrier, potentially favoring central nervous system applications.
Further research, following the experimental protocols outlined in this guide, is necessary to fully characterize the pharmacological profile of this compound. Comparative studies against established pyrrolidone derivatives will be crucial in determining its relative potency and potential clinical utility. The information and frameworks provided herein are intended to facilitate these future investigations and contribute to the ongoing development of novel pyrrolidone-based therapeutics.
References
- 1. nbinno.com [nbinno.com]
- 2. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrrolidone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 5-Oxoproline reduces non-enzymatic antioxidant defenses in vitro in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Enzymatic conversion of 5-oxo-L-proline (L-pyrrolidone carboxylate) to L-glutamate coupled with cleavage of adenosine triphosphate to adenosine diphosphate, a reaction in the -glutamyl cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
Reproducibility of 1-Butyl-5-oxo-L-proline Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of synthetic routes for 1-Butyl-5-oxo-L-proline, a derivative of pyroglutamic acid. Given the scarcity of direct, published protocols for this specific molecule, this document outlines reproducible, general methods for the N-alkylation of pyroglutamic acid and its esters, which can be adapted for the synthesis of the target compound. We present experimental data from analogous reactions to provide a baseline for expected yields and conditions. Furthermore, we explore alternative compounds with reported biological activities and delve into a relevant signaling pathway.
Comparison of Synthetic Methodologies
The synthesis of this compound can be approached through two primary strategies: direct N-alkylation of pyroglutamic acid or its esters, and reductive amination of a glutamic acid precursor followed by cyclization. Below is a comparison of these potential routes based on available literature for similar compounds.
| Method | Starting Material | Reagents | Typical Yields (for analogous reactions) | Key Considerations |
| N-Alkylation of Pyroglutamic Acid Ester | L-Pyroglutamic acid methyl ester | Butyl iodide, a non-nucleophilic base (e.g., LiHMDS) | 60-80% | Requires initial esterification of pyroglutamic acid. The choice of base and solvent is critical to prevent side reactions and racemization. |
| Reductive Amination and Cyclization | L-Glutamic acid | Butylamine, a reducing agent (e.g., NaBH₃CN), followed by acid-catalyzed cyclization | 50-70% | A one-pot or two-step procedure. The reductive amination step can be sensitive to pH. Cyclization conditions need to be controlled to avoid side product formation. |
| Alternative: Synthesis of N-Arylmethyl Pyroglutamic Acids | Disodium salt of glutamic acid | Aromatic aldehyde, Sodium borohydride | Good yields reported | This method is well-documented for N-arylmethyl derivatives and could potentially be adapted for N-butyl derivatives using butyraldehyde. |
Experimental Protocols
Method 1: N-Alkylation of L-Pyroglutamic Acid Methyl Ester (Adapted Protocol)
This protocol is adapted from a general procedure for the N-alkylation of pyroglutamic acid derivatives.
Step 1: Esterification of L-Pyroglutamic Acid
-
Suspend L-pyroglutamic acid (1.0 eq) in methanol.
-
Add thionyl chloride (1.1 eq) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Neutralize the reaction with a saturated solution of sodium bicarbonate.
-
Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain L-pyroglutamic acid methyl ester.
Step 2: N-Butylation
-
Dissolve L-pyroglutamic acid methyl ester (1.0 eq) in anhydrous DMF.
-
Cool the solution to 0 °C and add a strong, non-nucleophilic base such as lithium hexamethyldisilazide (LiHMDS) (1.1 eq) dropwise.
-
After stirring for 30 minutes, add butyl iodide (1.2 eq).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Method 2: Reductive Amination and Cyclization (Theoretical Protocol)
This protocol is a proposed pathway based on standard reductive amination and cyclization procedures.
-
Dissolve L-glutamic acid (1.0 eq) and butylamine (1.2 eq) in a suitable solvent such as methanol.
-
Adjust the pH of the mixture to 6-7 using acetic acid.
-
Add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise.
-
Stir the reaction at room temperature for 24-48 hours.
-
Acidify the reaction mixture with concentrated HCl and heat to reflux for 2-4 hours to induce cyclization.
-
Cool the reaction mixture and neutralize with a base (e.g., NaOH).
-
Extract the product with an organic solvent, dry the organic layer, and concentrate.
-
Purify the crude product by column chromatography.
Visualizing the Synthetic Workflow
The following diagram illustrates a generalized workflow for the synthesis of N-alkylated pyroglutamic acid derivatives.
Alternatives and Their Biological Significance
Pyroglutamic acid and its derivatives have garnered interest for their diverse biological activities. While the specific activity of this compound is not extensively documented, various analogues have shown promise in several therapeutic areas.
| Compound/Class | Reported Biological Activity | Reference |
| L-Pyroglutamic acid esters (e.g., 2d and 2j in the cited study) | Significant antifungal activity against Phytophthora infestans.[1] | [1] |
| 3-Aroyl pyroglutamic acid amides | Potential antagonists of P2X7 receptors, relevant for neurodegenerative diseases. | [2][3] |
| L-Pyroglutamic acid analogues (e.g., 2e, 2g, and 4d in the cited study) | Anti-inflammatory activity against LPS-induced NO production in microglial cells and neuritogenic activity in PC-12 cells.[1] | [1] |
These findings suggest that modifications to the pyroglutamic acid scaffold can lead to a range of biological effects, making this class of compounds a valuable area for drug discovery.
Signaling Pathway Involvement: P2X7 Receptor Antagonism
As mentioned, certain pyroglutamic acid derivatives act as antagonists of the P2X7 receptor. The P2X7 receptor is an ATP-gated ion channel expressed on various immune cells, including microglia in the central nervous system. Its overactivation by extracellular ATP, often released during cellular stress or injury, is implicated in neuroinflammatory processes.
In this pathway, the binding of ATP to the P2X7 receptor leads to ion flux, which in turn activates the NLRP3 inflammasome. This activation results in the cleavage of pro-caspase-1 to active caspase-1, which then cleaves pro-inflammatory cytokines like pro-IL-1β into their mature, secreted forms, driving neuroinflammation. Pyroglutamic acid-based P2X7 antagonists can block this cascade, highlighting a potential therapeutic application for this class of compounds in neurodegenerative and inflammatory diseases.
References
A Guide to the Cross-Validation of Analytical Methods for 1-Butyl-5-oxo-L-proline and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies applicable to the quantification of 1-Butyl-5-oxo-L-proline, a derivative of pyroglutamic acid. Due to a lack of specific comparative studies on this particular analyte, this document leverages established methods for the parent compound, 5-oxo-L-proline (pyroglutamic acid), to present a framework for analytical method selection and cross-validation. The principles and experimental data outlined herein serve as a robust starting point for the development and validation of assays for N-substituted pyroglutamic acid derivatives.
Comparative Analysis of Analytical Techniques
The selection of an appropriate analytical method is contingent upon factors such as the required sensitivity, selectivity, sample matrix, and throughput. High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Gas Chromatography-Mass Spectrometry (GC-MS) are the most pertinent techniques for the analysis of 5-oxo-L-proline and its derivatives.
Table 1: Performance Comparison of Analytical Methods for 5-oxo-L-proline
| Parameter | HPLC-UV | HPLC-MS/MS | GC-MS (with Derivatization) |
| Linearity Range | 0 - 20 nanomoles[1] | 10 ng/mL - 1 µg/mL[2] | Not explicitly stated, but method is quantitative[3][4] |
| Lower Limit of Quantification (LLOQ) | ~2.0 nanomoles[1] | 10 ng/mL (cell culture media), 50 ng/mL (rat plasma)[2] | Not explicitly stated, but sensitive in ECNICI mode[3][4] |
| Accuracy | Not explicitly stated | Generally better than 20%[2] | Not explicitly stated |
| Precision | Not explicitly stated | Generally better than 20% (within and between day)[2] | Not explicitly stated |
| Selectivity | Moderate, relies on chromatographic separation and UV detection at specific wavelengths[1] | High, based on precursor and product ion monitoring (MRM)[2] | High, based on mass-to-charge ratio of fragments[3][4] |
| Throughput | Relatively high, ~15 minutes per sample (plus column cleaning time)[1] | High, rapid analysis times are achievable[2] | Lower, due to the requirement for derivatization |
| Sample Matrix | Urine[1] | Cell culture media, rat plasma[2] | Biological samples (requires derivatization)[3][4] |
| Derivatization Required | No | No | Yes (e.g., esterification and acylation)[3][4] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and cross-validation of analytical methods. Below are summaries of typical experimental protocols for the analysis of 5-oxo-L-proline.
HPLC-UV Method
This method is suitable for the quantification of 5-oxo-L-proline in simpler matrices like urine.
-
Instrumentation: An HPLC system equipped with a UV detector and a Bio-Rad Aminex HPX-87H column is utilized.
-
Mobile Phase: A simple isocratic mobile phase of 8 mM sulfuric acid is used.
-
Flow Rate: The flow rate is maintained at 1.0 mL/min.
-
Sample Preparation: Urine samples are filtered and a 20 µL aliquot is directly injected onto the column.
-
Detection: The peak is identified by its retention time and quantified using an external standard calibration curve based on peak height at two different UV wavelengths.[1]
HPLC-MS/MS Method
For higher sensitivity and selectivity, especially in complex biological matrices like plasma and cell culture media, an HPLC-MS/MS method is preferred.
-
Instrumentation: An HPLC system coupled to a tandem mass spectrometer (e.g., a triple quadrupole) is used.
-
Chromatographic Separation: A suitable reversed-phase column is employed for separation.
-
Mobile Phase: A gradient of acetonitrile and water, both containing a small percentage of formic acid for MS compatibility, is commonly used.
-
Ionization: Electrospray ionization (ESI) in either positive or negative mode can be applied.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring the transition of the precursor ion to a specific product ion.
-
Quantification: A calibration curve is constructed using known concentrations of the analyte, and an internal standard is often used to correct for matrix effects and variations in instrument response.[2]
GC-MS Method
GC-MS offers high chromatographic resolution but requires derivatization to increase the volatility of 5-oxo-L-proline.
-
Derivatization: A two-step derivatization process is typically employed. First, the carboxylic acid group is esterified (e.g., with methanolic HCl). Second, the amine group is acylated (e.g., with pentafluoropropionic anhydride).[3][4]
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer is used.
-
Separation: A capillary column suitable for the separation of the derivatized analyte is chosen.
-
Ionization: Electron-capture negative-ion chemical ionization (ECNICI) can provide high sensitivity for electronegative derivatives.[3][4]
-
Detection: Selected Ion Monitoring (SIM) is used to monitor specific ions of the derivatized analyte for quantification.
Visualizing Methodologies and Relationships
Diagrams can aid in understanding the workflow of analytical method cross-validation and the relationships between different analytical techniques.
References
- 1. digital.maag.ysu.edu [digital.maag.ysu.edu]
- 2. HPLC-MS/MS methods for the quantitative analysis of 5-oxoproline (pyroglutamate) in rat plasma and hepatic cell line culture medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GC-MS Studies on the Conversion and Derivatization of γ-Glutamyl Peptides to Pyroglutamate (5-Oxo-Proline) Methyl Ester Pentafluoropropione Amide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Peer-Reviewed Studies on 1-Butyl-5-oxo-L-proline: A Comprehensive Review
Despite a thorough search of available peer-reviewed scientific literature, no studies detailing the biological activity, mechanism of action, or comparative performance of 1-Butyl-5-oxo-L-proline were identified. This report summarizes the existing knowledge on the parent molecule, 5-oxo-L-proline (pyroglutamic acid), and its derivatives to provide a contextual framework for future research.
Introduction to 5-Oxo-L-proline and Its Derivatives
5-oxo-L-proline, also known as pyroglutamic acid, is a naturally occurring amino acid derivative. It is a metabolite in the gamma-glutamyl cycle, which is involved in glutathione synthesis and amino acid transport. Due to its chiral structure and versatile chemical functionalities, pyroglutamic acid and its derivatives are considered valuable building blocks in the asymmetric synthesis of various bioactive molecules and pharmaceuticals.[1][2]
Potential Therapeutic Areas for Pyroglutamic Acid Derivatives
While no specific data exists for this compound, research on other derivatives of pyroglutamic acid has shown potential in several therapeutic areas. For instance, certain derivatives have been investigated as antagonists for purinergic receptors, which are implicated in neurodegenerative diseases such as Alzheimer's, Huntington's, and Parkinson's disease.[1] This suggests that N-substitution on the pyroglutamic acid scaffold could be a viable strategy for modulating the activity of various biological targets.
The Gamma-Glutamyl Cycle and 5-Oxoprolinase
The metabolism of 5-oxo-L-proline is a key part of the gamma-glutamyl cycle. The enzyme 5-oxoprolinase catalyzes the conversion of 5-oxo-L-proline to L-glutamate, a crucial excitatory neurotransmitter.[3] This reaction is coupled with the cleavage of ATP to ADP. Understanding this pathway is essential for studying the metabolic fate and potential physiological effects of any 5-oxo-L-proline derivative.
Below is a diagram illustrating the enzymatic conversion of 5-oxo-L-proline to L-glutamate.
Caption: Enzymatic conversion of 5-oxo-L-proline within the gamma-glutamyl cycle.
Future Directions
The absence of data on this compound highlights a gap in the current scientific knowledge. Future research could focus on the synthesis and biological evaluation of this specific compound. Initial studies could involve in vitro screening against a panel of relevant biological targets, followed by mechanistic studies to elucidate its mode of action. Comparative studies with other N-substituted pyroglutamic acid derivatives would also be valuable to establish structure-activity relationships.
Conclusion
For researchers, scientists, and drug development professionals, this compound remains an uncharacterized molecule. While the broader family of pyroglutamic acid derivatives holds therapeutic promise, dedicated experimental investigation is required to determine the specific biological properties of the 1-butyl derivative. Without peer-reviewed data, no comparative analysis or detailed guide can be provided at this time.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
